Lodazecar
Description
Structure
3D Structure
Properties
CAS No. |
87646-83-1 |
|---|---|
Molecular Formula |
C22H24BrClN4O4 |
Molecular Weight |
523.8 g/mol |
IUPAC Name |
1-[(3S)-6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C22H24BrClN4O4/c1-12-20(31)28(3)16-9-8-15(26-21(32)27-22(2,10-29)11-30)18(23)17(16)19(25-12)13-6-4-5-7-14(13)24/h4-9,12,29-30H,10-11H2,1-3H3,(H2,26,27,32)/t12-/m0/s1 |
InChI Key |
DEYVHVVHCGGWLZ-LBPRGKRZSA-N |
SMILES |
CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Isomeric SMILES |
C[C@H]1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Appearance |
Solid powder |
Other CAS No. |
87646-83-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(6-bromo-5-(o-chlorophenyl)-2,3-dihydro-1,3-dimethyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-3-(1,1-bis(hydroxymethyl)ethyl)urea Ro 16-0521 Ro-16-0521 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cholesteryl Ester Transfer Protein (CETP) Inhibitors
A Note to the Reader: The following technical guide addresses the mechanism of action of Cholesteryl Ester Transfer Protein (CETP) inhibitors as antilipidemic agents. Initial searches for a specific compound named "Lodazecar" did not yield information regarding its development or mechanism as a lipid-modifying therapy. However, the query's focus on novel antilipidemic actions prompted the creation of this guide on CETP inhibitors, a significant and evolving class of drugs in cardiovascular research. This document is structured to provide the in-depth technical and practical insights requested, using the well-documented pharmacology of CETP inhibitors as a representative model.
Introduction: The Unmet Need in Lipid Management and the Resurgence of CETP Inhibition
For decades, the cornerstone of atherosclerotic cardiovascular disease (ASCVD) prevention has been the reduction of low-density lipoprotein cholesterol (LDL-C). While statins, ezetimibe, and PCSK9 inhibitors have proven highly effective, a residual risk of cardiovascular events persists, even in patients achieving very low LDL-C levels. This has sustained the search for therapeutic agents that modify other components of the lipid profile, particularly high-density lipoprotein cholesterol (HDL-C).
The "HDL hypothesis," which posited that raising HDL-C levels would uniformly translate to reduced cardiovascular risk, has been a central, albeit challenging, paradigm in cardiovascular drug development. Cholesteryl Ester Transfer Protein (CETP) inhibitors were initially developed with this hypothesis at their core. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[1] Inhibition of CETP, therefore, leads to a significant increase in HDL-C levels and a concurrent reduction in LDL-C.[1]
Early clinical trials with first-generation CETP inhibitors, such as torcetrapib, were disappointing, showing off-target toxicities or a lack of clinical efficacy despite substantial HDL-C elevation.[2] However, a deeper understanding of the complex biology of HDL and the nuances of CETP inhibition has led to the development of newer agents with more favorable profiles. Genetic studies have validated CETP as a therapeutic target, showing that loss-of-function genotypes are associated with cardioprotective lipid profiles and a reduced risk of cardiovascular events.[3] The focus has now shifted from solely raising HDL-C to the concurrent and potent LDL-C lowering effects of this drug class. Newer compounds, such as obicetrapib, have demonstrated significant LDL-C reductions on top of high-intensity statin therapy, revitalizing interest in this therapeutic strategy.[2][4]
This guide provides a detailed exploration of the mechanism of action of CETP inhibitors, the scientific rationale for their development, and the experimental methodologies used to characterize their effects.
Molecular Mechanism of Action of CETP Inhibitors
The primary pharmacological action of CETP inhibitors is the direct binding to and inhibition of the cholesteryl ester transfer protein. This intervention fundamentally alters the dynamics of reverse cholesterol transport.
The Role of CETP in Reverse Cholesterol Transport
Reverse cholesterol transport is a critical physiological process for the removal of excess cholesterol from peripheral tissues and its return to the liver for excretion. HDL particles are the central players in this pathway. Nascent, lipid-poor HDL particles acquire free cholesterol from peripheral cells, which is then esterified by lecithin-cholesterol acyltransferase (LCAT). This esterified cholesterol is sequestered in the core of the HDL particle, leading to the formation of mature, spherical HDL.
CETP then mediates the transfer of these cholesteryl esters from mature HDL particles to VLDL and LDL particles in exchange for triglycerides. This action remodels the HDL particles, making them triglyceride-rich and cholesteryl ester-poor, and ultimately leading to their catabolism. Concurrently, the enrichment of LDL particles with cholesteryl esters contributes to their atherogenic potential.
Impact of CETP Inhibition on Lipoprotein Metabolism
By inhibiting CETP, this class of drugs effectively blocks the transfer of cholesteryl esters from HDL to VLDL and LDL. This has several downstream consequences for the lipid profile:
-
Increased HDL-C: The most prominent effect is a significant elevation in HDL-C levels.[1] By preventing the offloading of cholesteryl esters, HDL particles become larger and more cholesterol-rich, and their plasma residence time is increased.
-
Decreased LDL-C: CETP inhibition leads to a reduction in LDL-C levels.[1][2] This is a consequence of reduced transfer of cholesteryl esters to VLDL, the precursor to LDL, and potentially enhanced clearance of LDL particles.
-
Changes in Lipoprotein Subspecies: Pharmacological inhibition of CETP can alter the composition and distribution of HDL subspecies. For instance, studies with torcetrapib and evacetrapib showed an increase in HDL particles containing apolipoprotein C3 (apoC3), which has been associated with a higher risk of coronary heart disease.[5] This highlights the complexity of HDL biology and suggests that not all HDL-raising mechanisms are necessarily beneficial.
The following diagram illustrates the central role of CETP in lipid metabolism and the impact of its inhibition.
Caption: Mechanism of CETP inhibition on lipoprotein metabolism.
Efficacy and Clinical Data
The clinical development of CETP inhibitors has been a journey of highs and lows. While early compounds failed to demonstrate a net clinical benefit, newer agents have shown promising results in Phase II trials, particularly in their ability to lower LDL-C.
Summary of Lipid-Modifying Effects of Obicetrapib
The ROSE trial provides a recent example of the lipid-lowering efficacy of a modern CETP inhibitor, obicetrapib, in patients already on high-intensity statin therapy.[2]
| Parameter | Placebo (n=40) | Obicetrapib 5 mg (n=40) | Obicetrapib 10 mg (n=40) |
| LDL-C Change from Baseline | +5% | -42% | -51% |
| HDL-C Change from Baseline | +3% | +135% | +165% |
| ApoB Change from Baseline | +2% | -24% | -30% |
| Non-HDL-C Change from Baseline | +4% | -35% | -44% |
| Lipoprotein(a) Change from Baseline | -5% | -34% | -57% |
| Data adapted from the ROSE trial results presented at the European Atherosclerosis Society Congress 2022.[2] |
These results are significant as they demonstrate a potent LDL-C lowering effect, comparable to injectable therapies like PCSK9 inhibitors, in a patient population that is already optimally treated with statins.[2]
Experimental Protocols for Characterizing CETP Inhibitors
The preclinical and clinical development of a CETP inhibitor involves a series of well-defined experiments to establish its mechanism, efficacy, and safety.
In Vitro CETP Activity Assay
Objective: To determine the potency of a test compound in inhibiting the activity of CETP in a cell-free system.
Methodology:
-
Reagents and Materials:
-
Recombinant human CETP
-
Donor particles: Liposomes containing a fluorescently labeled cholesteryl ester (e.g., Bodipy-CE)
-
Acceptor particles: Human LDL or VLDL
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant CETP, and the test compound or vehicle (DMSO) control.
-
Initiate the reaction by adding the donor and acceptor particles.
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the transfer of the fluorescently labeled cholesteryl ester from the donor to the acceptor particles using a fluorescence plate reader with appropriate excitation and emission wavelengths. The signal from the acceptor particles will increase as the reaction proceeds.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits CETP activity by 50%) by fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in a Relevant Animal Model
Objective: To evaluate the effect of the test compound on plasma lipid profiles in an animal model that expresses CETP (e.g., transgenic mice expressing human CETP or Syrian golden hamsters).
Methodology:
-
Animal Model:
-
Male Syrian golden hamsters, known to have endogenous CETP activity.
-
Acclimatize the animals for at least one week before the study.
-
-
Study Design:
-
Randomly assign animals to different treatment groups (e.g., vehicle control, test compound at low, medium, and high doses).
-
Administer the test compound or vehicle orally once daily for a specified duration (e.g., 4 weeks).
-
-
Procedure:
-
Collect baseline blood samples from the animals after an overnight fast.
-
Initiate daily dosing with the test compound or vehicle.
-
At the end of the treatment period, collect terminal blood samples after an overnight fast.
-
Separate plasma from the blood samples by centrifugation.
-
Analyze the plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assays.
-
Perform statistical analysis to compare the lipid parameters between the treatment groups and the vehicle control group.
-
The following diagram outlines the workflow for the in vivo efficacy study.
Caption: Workflow for an in vivo efficacy study of a CETP inhibitor.
Conclusion and Future Directions
The journey of CETP inhibitors exemplifies the complexities and perseverance required in drug development. After initial setbacks, the class is experiencing a renaissance, driven by a refined understanding of their mechanism and the promising efficacy of newer compounds. The potent LDL-C lowering effect, in addition to the substantial HDL-C elevation, positions these agents as a potential oral add-on therapy for high-risk patients who require further lipid lowering despite being on maximally tolerated statin therapy.[2]
The ongoing Phase III cardiovascular outcomes trials for agents like obicetrapib will be crucial in determining their ultimate place in the therapeutic armamentarium for ASCVD.[4] Key questions remain regarding the long-term safety and the clinical relevance of the profound changes in HDL metabolism. Nevertheless, the story of CETP inhibitors serves as a compelling example of how a deeper understanding of molecular mechanisms can revive and reshape a therapeutic class.
References
-
Pharmacological Inhibition of CETP (Cholesteryl Ester Transfer Protein) Increases HDL (High-Density Lipoprotein) That Contains ApoC3 and Other HDL Subspecies Associated With Higher Risk of Coronary Heart Disease. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]
-
ROSE Trial: CETP Inhibitor Shows Promise as Oral Add-on for LDL-Lowering. TCTMD.[Link]
-
CETP inhibitor. Wikipedia.[Link]
-
CETP inhibitor reduces LDL-c on top of high-intensity statin. PACE-CME.[Link]
-
Obicetrapib-the Rebirth of CETP Inhibitors? Current Atherosclerosis Reports.[Link]
Sources
- 1. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 2. ROSE Trial: CETP Inhibitor Shows Promise as Oral Add-on for LDL-Lowering | tctmd.com [tctmd.com]
- 3. CETP inhibitor reduces LDL-c on top of high-intensity statin - - PACE-CME [pace-cme.org]
- 4. Obicetrapib-the Rebirth of CETP Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of CETP (Cholesteryl Ester Transfer Protein) Increases HDL (High-Density Lipoprotein) That Contains ApoC3 and Other HDL Subspecies Associated With Higher Risk of Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lodazecar (Ro 16-0521): Structure, Physicochemical Properties, and Core Mechanism of Action
This document provides a comprehensive technical overview of Lodazecar, also known as Ro 16-0521. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to offer a synthesized analysis of the molecule's chemical identity, its primary pharmacological function, and the experimental methodologies required to validate its activity. We will critically examine its classification as a benzodiazepine derivative and present evidence-based insights into its true mechanism of action.
Section 1: Chemical Identity and Physicochemical Properties of this compound
This compound (Ro 16-0521) is a synthetic compound belonging to the 1,4-benzodiazepine class. Its unique structure, featuring a bulky, hydrophilic urea-based side chain at the C7 position, distinguishes it from classical benzodiazepines that primarily target central nervous system receptors.
Core Chemical Identifiers
The unambiguous identification of this compound is established through several key identifiers, summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 87646-83-1 | [1][2] |
| Molecular Formula | C₂₂H₂₄BrClN₄O₄ | [1][2] |
| Molecular Weight | 523.81 g/mol | [1][2][3] |
| IUPAC Name | (S)-1-(6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[e][2][4]diazepin-7-yl)-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea | [2] |
| SMILES | C[C@H]1C(=O)N(C)c2ccc(c(c2C(=N1)c3ccccc3Cl)Br)NC(=O)NC(C)(CO)CO | [1] |
| InChI Key | DEYVHVVHCGGWLZ-LBPRGKRZSA-N | [1][2] |
| Synonyms | Ro 16-0521, Ro-16-0521, Lodazecarum | [2][3] |
2D Chemical Structure
The chemical structure of this compound is visualized below. The core is a 1,4-benzodiazepine-2-one ring system. Key features include a stereocenter at the C3 position, a 2-chlorophenyl ring at C5, a bromine atom at C6, and the defining urea-diol substituent at C7.
Section 2: Pharmacological Profile: A Benzodiazepine Derivative Devoid of CNS Activity
While this compound's scaffold is that of a benzodiazepine, a class of drugs renowned for modulating the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system, early and definitive research established that this compound is "devoid of reactivity with the brain benzodiazepine receptor"[4]. This finding is critical as it redirects all mechanistic investigation away from the classical neurological pathways associated with its parent class.
Instead, the primary and well-documented pharmacological effect of this compound is the modulation of lipid metabolism. It is classified as a hypolipidemic or anticholesteremic agent[4][5]. Studies in both animal models and humans have demonstrated its ability to inhibit cholesterol absorption[5] and lower plasma cholesterol levels[4]. This reclassification is a pivotal example of how subtle structural modifications to a known pharmacophore can completely abolish the original activity and unmask a novel one.
Section 3: Primary Mechanism of Action: Modulation of Cholesterol Metabolism
The cholesterol-lowering effects of this compound are multifactorial, involving the modulation of key enzymes and pathways in hepatic cholesterol homeostasis. The primary mechanism is not fully elucidated, but experimental evidence points to a coordinated series of effects that collectively reduce systemic cholesterol levels.
Key Mechanistic Effects
-
Inhibition of ACAT: In cholesterol-fed rat models, this compound therapy was linked to a dose-dependent decrease in the activity of the liver enzyme Acyl-CoA cholesterol acyltransferase (ACAT)[4]. ACAT is responsible for esterifying cholesterol, a necessary step for its packaging into very-low-density lipoproteins (VLDL) and secretion from the liver. Inhibition of ACAT leads to reduced liver cholesterol content.
-
Upregulation of HMG-CoA Reductase: Paradoxically, this compound treatment was also associated with an increase in the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis[4]. This is likely a compensatory response to the reduced hepatic cholesterol content, where the cell attempts to restore cholesterol levels by upregulating its own synthesis pathway.
-
Inhibition of Cholesterol Absorption: Studies in humans have shown that this compound inhibits the absorption of dietary cholesterol from the intestine[5].
The interplay of these effects suggests a mechanism where this compound primarily reduces the liver's ability to process and store both dietary and newly synthesized cholesterol, leading to an overall decrease in plasma cholesterol concentrations.
Section 4: Verifying the Lack of CNS Activity
To adhere to the principles of scientific integrity, it is crucial to experimentally validate the claim that this compound does not interact with the benzodiazepine binding site on the GABA-A receptor. A competitive radioligand binding assay is the gold-standard method for determining the binding affinity of a test compound for a specific receptor.[6]
Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol describes a method to determine the inhibitory constant (Kᵢ) of this compound for the benzodiazepine binding site on the GABA-A receptor, thereby quantifying its binding affinity (or lack thereof).
Objective: To measure the ability of this compound to displace a known high-affinity radioligand (e.g., [³H]Flunitrazepam or [³H]Ro 15-1788) from the benzodiazepine site on GABA-A receptors in rat brain membrane preparations.[7][8]
Materials:
-
Tissue: Whole rat brains (minus cerebellum, if desired).
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4, 4°C.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.[9]
-
-
Radioligand: [³H]Flunitrazepam (or similar) at a concentration near its Kₑ (e.g., 1-2 nM).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), prepared in a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).
-
Non-Specific Binding Control: A high concentration of a non-radioactive benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).
-
Equipment: Potter-Elvehjem homogenizer, refrigerated high-speed centrifuge, 96-well plates, cell harvester, scintillation vials, liquid scintillation counter.
Methodology:
-
Membrane Preparation: [9]
-
Homogenize rat brains in 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in ice-cold Binding Buffer and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 0.1-0.2 mg/mL.
-
-
-
Set up assay tubes/wells in triplicate for:
-
Total Binding: Radioligand + Binding Buffer.
-
Non-Specific Binding (NSB): Radioligand + Non-Specific Binding Control (e.g., 10 µM Diazepam).
-
Competition: Radioligand + varying concentrations of this compound.
-
-
To each well, add 200 µL of the membrane preparation.
-
Add 25 µL of the appropriate solution (Buffer, NSB control, or this compound dilution).
-
Initiate the binding reaction by adding 25 µL of the radioligand solution. The final assay volume is 250 µL.
-
Incubate for 45-60 minutes on ice (4°C) to reach equilibrium.
-
-
Termination and Counting:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters four times with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Expected Outcome for this compound: Based on existing literature[4], it is expected that this compound will fail to displace the radioligand, resulting in a very high or immeasurable IC₅₀/Kᵢ value, thus experimentally confirming its lack of significant affinity for the brain benzodiazepine receptor.
Section 5: Experimental Protocol for In Vivo Hypolipidemic Activity
To validate the primary pharmacological activity of this compound, a high-fat diet (HFD)-induced hyperlipidemia model in rats is a standard and effective preclinical assay.[11][12]
Objective: To evaluate the efficacy of this compound in reducing serum lipid levels in rats with diet-induced hyperlipidemia.
Materials:
-
Animals: Male Wistar albino rats (100-120g).
-
Diets: Standard pellet diet (Normal Control), High-Fat Diet (e.g., standard diet supplemented with cholesterol and cholic acid).
-
Test Article: this compound (Ro 16-0521).
-
Positive Control: A standard-of-care hypolipidemic drug (e.g., Fenofibrate, 50 mg/kg)[11].
-
Equipment: Animal caging, oral gavage needles, centrifuge, spectrophotometer for biochemical analysis.
Methodology:
-
Induction of Hyperlipidemia:
-
Acclimatize animals for one week with free access to a standard diet and water.
-
Divide rats into groups (n=8 per group):
-
Group 1: Normal Control (standard diet).
-
Group 2: HFD Control (high-fat diet).
-
Group 3: HFD + this compound (e.g., 10 mg/kg, dose to be determined by dose-ranging studies).
-
Group 4: HFD + Fenofibrate (50 mg/kg).
-
-
Feed the respective diets to the animals for a period of 4-9 weeks to induce a stable hyperlipidemic state in Groups 2, 3, and 4.[11]
-
-
Treatment Phase:
-
After the induction period, begin daily oral administration of the vehicle (for Groups 1 and 2), this compound, or Fenofibrate for a period of 4 weeks, while continuing the respective diets.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via a suitable method (e.g., retro-orbital plexus or cardiac puncture under anesthesia).
-
Allow blood to clot and centrifuge at 3,000 rpm to separate the serum.
-
Analyze the serum for the following lipid profile parameters using standard enzymatic kits:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein (HDL-C)
-
Low-Density Lipoprotein (LDL-C) (can be calculated using the Friedewald formula if TG < 400 mg/dL)
-
-
-
Data Analysis:
-
Compare the mean lipid profile values between the HFD control group and the treatment groups (this compound and Fenofibrate) using statistical tests such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A statistically significant reduction in TC, TG, and LDL-C, and/or an increase in HDL-C in the this compound-treated group compared to the HFD control group indicates positive hypolipidemic activity.
-
References
-
Balasubramaniam, S., Simons, L. A., & Chang, S. (1986). Effects of Ro 16-0521 on cholesterol metabolism in the rat. Atherosclerosis, 60(3), 263–268. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
Kesäniemi, Y. A., & Miettinen, T. A. (1991). Inhibition of cholesterol absorption by neomycin, benzodiazepine derivatives and ketoconazole. European Journal of Clinical Pharmacology, 40 Suppl 1, S65–S67. [Link]
-
Ashmawy, A. M., El-SAYED, A. M., & El-Toumy, S. A. (2020). In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers. Pakistan Journal of Biological Sciences, 23(11), 1438-1447. [Link]
-
PDSP. GABAA Receptor Binding Assay Protocol. [Link]
-
Deranged Physiology. (2024). Full agonists, partial agonists and inverse agonists. [Link]
-
Jan, B., et al. (2024). In-vivo hypolipidemic and in-silico HMG-CoA reductase inhibitory effects of 15-Oxoursolic acid from Rhododendron arboreum (Sm). ResearchGate. [Link]
-
Wikipedia. Inverse agonist. [Link]
-
Sparrow, E. L., et al. (2021). Activation of GABA(A) receptors inhibits T cell proliferation. PLOS ONE, 16(5), e0251632. [Link]
-
Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.4. [Link]
-
Bhardwaj, M., et al. (2018). Isolation, characterization and hypolipidemic activity of ferulic acid in high-fat-diet-induced hyperlipidemia in laboratory rats. EXCLI Journal, 17, 731–744. [Link]
-
Turner, D. M., et al. (1993). Characterization of a benzodiazepine receptor site with exceptionally high affinity for Ro 15-4513 in the rat CNS. Journal of Pharmacology and Experimental Therapeutics, 266(2), 854–861. [Link]
-
P. Rajalakshmi, M., & R. Thenmozhi. (2014). Antihyperlipidemic Activity of Paspalum scrobiculatum L. Grains Extract in Albino Rats. Research Journal of Pharmacology and Pharmacodynamics, 6(2), 99-102. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Berg, K. A., & Clarke, W. P. (2018). Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. The international journal of neuropsychopharmacology, 21(10), 962–977. [Link]
-
Bond, R. A., & Clarke, D. E. (1988). Inverse agonist activity of beta-adrenergic antagonists. ResearchGate. [Link]
-
Möhler, H., et al. (1981). Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels. European Journal of Pharmacology, 75(2-3), 133–141. [Link]
-
Basha, S. K., & B, R. (2019). IN-VIVO ANTIOXIDANT AND ANTIHYPERLIPIDEMIC ACTIVITY OF SYZYGIUM CERASOIDEUM EXTRACTS IN RATS. International Journal of Pharmaceutical Sciences and Research, 10(6), 2893-2900. [Link]
-
Myers, J. F., et al. (2016). Quantification of [11C]Ro15-4513 GABAAα5 specific binding and regional selectivity in humans. Journal of Cerebral Blood Flow & Metabolism, 36(2), 395–405. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Sieghart, W., et al. (1983). Affinity of various ligands for benzodiazepine receptors in rat cerebellum and hippocampus. Neuroscience Letters, 38(2), 169–174. [Link]
-
Jochemsen, R., et al. (1983). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British Journal of Clinical Pharmacology, 16 Suppl 1, 57S–65S. [Link]
Sources
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of various ligands for benzodiazepine receptors in rat cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, characterization and hypolipidemic activity of ferulic acid in high-fat-diet-induced hyperlipidemia in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Benzodiazepines: Deconstructing the Pharmacological Divergence of Lodazecar and Sedative Benzodiazepines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzodiazepine scaffold has historically been a cornerstone in the development of therapeutics targeting the central nervous system (CNS), primarily for anxiolytic and sedative-hypnotic applications. This guide delves into the stark pharmacological dichotomy between classical sedative benzodiazepines and the atypical benzodiazepine derivative, Lodazecar (also known as Ro 16-0521). While structurally related, their mechanisms of action and therapeutic targets diverge fundamentally. Sedative benzodiazepines exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor in the CNS. In stark contrast, this compound has been characterized as a benzodiazepine derivative with a notable lack of significant interaction with brain benzodiazepine receptors. Instead, its primary pharmacological activity has been identified in the realm of lipid metabolism. This guide will meticulously dissect the molecular mechanisms, receptor interactions, and resultant physiological effects that define these two classes of benzodiazepine-structured compounds, providing a comprehensive understanding of their profound functional differences.
Introduction: The Benzodiazepine Archetype and an Unexpected Deviation
Benzodiazepines are a class of drugs widely recognized for their depressant effects on the central nervous system.[1] Their discovery revolutionized the treatment of anxiety, insomnia, seizures, and muscle spasms.[2] The archetypal mechanism of action for these compounds involves their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[3] This interaction enhances the effect of GABA, leading to the characteristic sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[4]
However, the vast chemical space of benzodiazepine derivatives has yielded compounds with unexpected and non-traditional pharmacological profiles. This compound (Ro 16-0521) stands as a prime example of such a deviation. Despite possessing the core benzodiazepine structure, it has been reported to be devoid of significant reactivity with brain benzodiazepine receptors.[5][6] Instead, research has illuminated its role as a modulator of cholesterol metabolism, positioning it as a hypolipidemic agent.[5][7]
This guide will provide a detailed comparative analysis of this compound and sedative benzodiazepines, focusing on the core scientific principles that underpin their distinct pharmacological identities.
The Central Mechanism of Sedative Benzodiazepines: Positive Allosteric Modulation of the GABA-A Receptor
The therapeutic and side effects of sedative benzodiazepines are intrinsically linked to their action on the GABA-A receptor.
The GABA-A Receptor: A Heteropentameric Chloride Channel
The GABA-A receptor is a ligand-gated ion channel composed of five subunits arranged around a central chloride-permeable pore.[3] The subunit composition is highly variable, with multiple isoforms of α, β, and γ subunits identified, giving rise to a vast array of receptor subtypes with distinct pharmacological properties.[8]
The Benzodiazepine Binding Site
Classical benzodiazepines do not bind to the same site as the endogenous ligand GABA. Instead, they bind to a distinct allosteric site, typically located at the interface of an α and a γ subunit.[9] The binding of a benzodiazepine to this site induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[10]
Downstream Effects: Enhanced Inhibitory Neurotransmission
The potentiation of GABA's effect by benzodiazepines leads to an increased frequency of chloride channel opening.[3] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli. This enhancement of inhibitory neurotransmission is the fundamental mechanism underlying the anxiolytic, sedative, and other CNS depressant effects of these drugs.
Figure 1: Mechanism of action of sedative benzodiazepines at the GABA-A receptor.
GABA-A Receptor Subtype Selectivity and Pharmacological Profile
The diverse subtypes of GABA-A receptors mediate different pharmacological effects of benzodiazepines.
-
α1-containing receptors: Primarily mediate the sedative, amnesic, and ataxic effects.
-
α2- and α3-containing receptors: Largely responsible for the anxiolytic and muscle relaxant properties.
-
α5-containing receptors: Implicated in learning and memory.
This differential function has driven the quest for "anxioselective" anxiolytics, compounds that preferentially target α2/α3 subunits while sparing α1, with the goal of achieving anxiolysis without sedation.[11]
This compound (Ro 16-0521): A Benzodiazepine Scaffold with a Non-CNS Target
The pharmacological profile of this compound represents a significant departure from its structural relatives.
Lack of Affinity for Brain Benzodiazepine Receptors
Crucially, studies have demonstrated that this compound is devoid of reactivity with the brain benzodiazepine receptor.[5][6] This fundamental difference explains its lack of the typical CNS effects associated with classical benzodiazepines, such as sedation and anxiolysis.
Primary Pharmacological Target: Cholesterol Metabolism
Research on this compound has instead focused on its effects on lipid metabolism. It has been shown to act as a hypolipidemic agent, influencing several key aspects of cholesterol homeostasis.
-
Inhibition of Cholesterol Absorption: Studies in humans have shown that this compound inhibits cholesterol absorption.[7]
-
Reduction of Plasma and Liver Cholesterol: In animal models, administration of this compound led to dose-dependent decreases in plasma cholesterol concentration and liver cholesterol content.[5]
-
Modulation of Key Enzymes:
-
Acyl-CoA cholesterol acyltransferase (ACAT): this compound therapy is associated with a decrease in the activity of this enzyme, which is involved in the esterification and storage of cholesterol in the liver.[5]
-
HMG-CoA reductase: An increased activity of this rate-limiting enzyme in cholesterol synthesis has been observed with this compound treatment.[5]
-
The precise molecular mechanism by which this compound exerts these effects on cholesterol metabolism remains to be fully elucidated.
Figure 2: Divergent pharmacological targets of sedative benzodiazepines and this compound.
Comparative Summary: this compound vs. Sedative Benzodiazepines
| Feature | Sedative Benzodiazepines | This compound (Ro 16-0521) |
| Primary Target | GABA-A Receptor in the CNS | Pathways of cholesterol metabolism |
| Mechanism of Action | Positive allosteric modulation | Inhibition of cholesterol absorption, modulation of ACAT and HMG-CoA reductase |
| Primary Pharmacological Effect | Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant | Hypolipidemic (cholesterol-lowering) |
| CNS Activity | High | Negligible to none |
Experimental Protocols for Differentiating Benzodiazepine Activity
Distinguishing between benzodiazepines with classical CNS activity and atypical derivatives like this compound requires a multi-faceted experimental approach.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptosomal membranes from rodent cerebral cortex.
-
Incubation: Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound (e.g., this compound or a sedative benzodiazepine).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).
Expected Outcome: Sedative benzodiazepines will exhibit high affinity (low Ki values) for the benzodiazepine binding site, while this compound is expected to show little to no affinity.
In Vivo Behavioral Assays for Sedation and Anxiolysis
Objective: To assess the in vivo CNS effects of a compound.
Methodology (Elevated Plus Maze for Anxiolysis):
-
Apparatus: An elevated, plus-shaped maze with two open and two closed arms.
-
Animal Dosing: Administer the test compound or vehicle to rodents.
-
Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic compounds increase the time spent in and entries into the open arms.
Expected Outcome: Sedative benzodiazepines will demonstrate clear anxiolytic effects in this model. This compound is not expected to show anxiolytic activity.
Conclusion: A Paradigm of Structural Analogy versus Functional Divergence
The comparison between this compound and sedative benzodiazepines serves as a compelling case study in modern pharmacology, underscoring that a shared chemical scaffold does not guarantee a conserved mechanism of action or therapeutic application. While sedative benzodiazepines have a well-defined role as modulators of CNS inhibition via the GABA-A receptor, this compound exemplifies a fascinating instance of pharmacological redirection, where the benzodiazepine structure has been repurposed to target pathways involved in cholesterol metabolism. This fundamental difference highlights the importance of comprehensive pharmacological characterization in drug discovery and development and opens avenues for exploring the broader therapeutic potential of established chemical motifs beyond their classical targets.
References
-
Balasubramaniam, S., Simons, L. A., & Chang, S. (1986). Effects of Ro 16-0521 on cholesterol metabolism in the rat. Atherosclerosis, 60(3), 263–268. [Link]
-
DEA Diversion Control Division. (n.d.). Rohypnol. Retrieved from [Link]
- CoLab. (n.d.). Effects of Ro 16-0521 on cholesterol metabolism in the rat.
-
Kesäniemi, Y. A., & Miettinen, T. A. (1991). Inhibition of cholesterol absorption by neomycin, benzodiazepine derivatives and ketoconazole. European Journal of Clinical Pharmacology, 40(Suppl 1), S65–S67. [Link]
-
Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
-
Dundee, J. W., Johnston, H. M., & Gray, R. C. (1976). Lorazepam as a sedative-amnesic in an intensive care unit. Current Medical Research and Opinion, 4(4), 290–295. [Link]
-
Gottesman, M. M., & Ling, V. (2018). Ezetimibe. In StatPearls. StatPearls Publishing. [Link]
-
Martin, J. R., Pieri, L., Bonetti, E. P., Schaffner, R., Burkard, W. P., Cumin, R., & Haefely, W. E. (1988). Ro 16-6028: a novel anxiolytic acting as a partial agonist at the benzodiazepine receptor. Pharmacopsychiatry, 21(6), 360–362. [Link]
-
Tzortzivadi, C., et al. (2021). Active Anti-Inflammatory and Hypolipidemic Derivatives of Lorazepam. Molecules, 26(15), 4471. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65657, this compound. Retrieved from [Link]
-
Lüddens, H., & Wisden, W. (1991). Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy. Pharmacology Biochemistry and Behavior, 40(3), 677-682. [Link]
-
Patel, S. S., & Udupa, N. (2012). Synthesis and Anti-hyperlipidemic Activity of 3H-benzo[7][8] thieno [2, 3-d][4][5][6] triazin-4-ones: Possible Mechanism of Altered Lipid Metabolism. Indian journal of pharmaceutical sciences, 74(5), 421–427. [Link]
-
Wallner, M., Hanchar, H. J., & Olsen, R. W. (2006). Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors. Pharmacology Biochemistry and Behavior, 83(4), 516-521. [Link]
-
Cleveland Clinic. (2023). Anxiolytics. Retrieved from [Link]
-
Wikipedia. (n.d.). List of benzodiazepines. Retrieved from [Link]
-
Wikipedia. (n.d.). Anxiolytic. Retrieved from [Link]
-
Jembrek, M. J., & Vlainic, J. (2015). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of neural transmission (Vienna, Austria : 1996), 122(11), 1477–1491. [Link]
-
Skolnick, P. (2012). Anxioselective anxiolytics: on a quest for the Holy Grail. Trends in pharmacological sciences, 33(11), 611–620. [Link]
-
Belzung, C., Misslin, R., & Vogel, E. (1989). Behavioural effects of the benzodiazepine receptor partial agonist RO 16-6028 in mice. Psychopharmacology, 97(3), 388–391. [Link]
-
Blary, C., et al. (2022). From benzodiazepines to fatty acids and beyond: revisiting the role of ACBP/DBI. Biochimie, 197, 134-143. [Link]
-
Pressey, J. C., et al. (2023). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers in Molecular Neuroscience, 16, 1222071. [Link]
-
Hunninghake, D., Wallace, R. B., Reiland, S., Barrett-Connor, E., Wahl, P., Hoover, J., & Heiss, G. (1981). Alterations of plasma lipid and lipoprotein levels associated with benzodiazepine use--the LRC Program Prevalence Study. Atherosclerosis, 40(2), 159–165. [Link]
-
Saletu, B., Grünberger, J., & Linzmayer, L. (1986). On the central effects of a new partial benzodiazepine agonist Ro 16-6028 in man: pharmaco-EEG and psychometric studies. Psychopharmacology, 89(2), 225–233. [Link]
-
Open Text WSU. (n.d.). Chapter 17: Anxiolytics – Drugs and Behavior. Retrieved from [Link]
-
Bonetti, E. P., et al. (1988). Ro 15-4513: partial inverse agonism at the BZR and interaction with ethanol. Pharmacology Biochemistry and Behavior, 31(3), 733-749. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved from [Link]
-
Virginia Commonwealth University. (2023, April 14). Researchers may have solved decades-old mystery behind benzodiazepine side effects. VCU News. [Link]
-
Kim, W. K., et al. (2016). Sustained Mutant KIT Activation in the Golgi Complex Is Mediated by PKC-θ in Gastrointestinal Stromal Tumors. Clinical Cancer Research, 22(24), 6245-6256. [Link]
-
Okuyama, S., et al. (1998). Antianxiety and antidepressant-like effects of AC-5216, a novel mitochondrial benzodiazepine receptor ligand. British journal of pharmacology, 123(8), 1609–1618. [Link]
-
Wikipedia. (n.d.). Bromazepam. Retrieved from [Link]
-
Herling, S. (1985). The effects of Ro 15-1788 on anxiolytic self-administration in the rhesus monkey. Pharmacology Biochemistry and Behavior, 23(1), 1-5. [Link]
-
Lloyd, T., & Waldman, C. D. (1982). The antihypertensive effect of U-0521 (3',4'-dihydroxy-2-methylpropiophenone). Life sciences, 31(19), 2121–2127. [Link]
-
Miettinen, T. A., & Kesäniemi, Y. A. (1989). Enhanced cholesterol elimination and synthesis related to low-density lipoprotein metabolism. The American heart journal, 118(5 Pt 2), 1137–1143. [Link]
-
OAPI. (2016). BOPI 07MQ/2016. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. List of benzodiazepines - Wikipedia [en.wikipedia.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dea.gov [dea.gov]
- 5. Effects of Ro 16-0521 on cholesterol metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Ro 16-0521 on cholesterol metabolism in the rat | CoLab [colab.ws]
- 7. Inhibition of cholesterol absorption by neomycin, benzodiazepine derivatives and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Frontiers | Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities [frontiersin.org]
- 11. ANXIOSELECTIVE ANXIOLYTICS: ON A QUEST FOR THE HOLY GRAIL - PMC [pmc.ncbi.nlm.nih.gov]
Lodazecar: Molecular Profile and Pharmacological Mechanism
[1]
Executive Summary
Lodazecar (also known as Ro 16-0521 ) is a synthetic benzodiazepine derivative engineered not for central nervous system (CNS) modulation, but for the regulation of lipid metabolism.[1] Unlike traditional benzodiazepines that target GABA receptors, this compound acts as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) .[1] By inhibiting the esterification of intracellular cholesterol, it reduces the secretion of Very Low-Density Lipoprotein (VLDL) and lowers plasma cholesterol levels.[1] This technical guide details its physicochemical properties, specific mechanism of action, synthetic pathway, and analytical protocols for detection.[1]
Part 1: Chemical Identity & Physicochemical Properties[1]
This compound is characterized by a halogenated benzodiazepine core derivatized with a hydrophilic urea side chain.[1] This structural modification shifts its lipophilicity profile, preventing blood-brain barrier penetration while maintaining hepatic bioavailability.[1]
Table 1: Molecular Specifications
| Property | Data |
| Official Name | This compound (INN) |
| CAS Registry Number | 87646-83-1 |
| Code Name | Ro 16-0521 |
| Molecular Formula | C₂₂H₂₄BrClN₄O₄ |
| Molecular Weight | 523.81 g/mol |
| IUPAC Name | 1-[(3S)-6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea |
| Core Scaffold | 1,4-Benzodiazepine-2-one |
| Key Functional Groups | Urea linkage, primary hydroxyls, aryl bromide/chloride |
| Stereochemistry | (3S)-configuration at the benzodiazepine ring |
| Solubility | Low water solubility; soluble in DMSO, Methanol, Ethanol |
Structural Analysis
The molecule features a 1,4-benzodiazepine nucleus substituted at the ortho position of the 5-phenyl ring with chlorine and at the 6-position of the benzo-fused ring with bromine.[1] The 7-position is modified with a urea linker connecting to a 1,1-bis(hydroxymethyl)ethyl moiety.[1] This "tail" provides polar surface area, likely contributing to its exclusion from the CNS and specificity for the hepatic ACAT enzyme.[1]
Part 2: Pharmacology & Mechanism of Action[1]
Core Mechanism: ACAT Inhibition
This compound functions as an inhibitor of ACAT (Sterol O-Acyltransferase) , specifically targeting the liver isozyme (ACAT2).[1]
-
Inhibition of Esterification: ACAT catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA.[1]
-
VLDL Assembly Blockade: Cholesteryl esters are the core lipid payload of VLDL particles.[1] By blocking their formation, this compound limits the liver's ability to assemble and secrete VLDL.[1]
-
Hepatic Cholesterol Pool: The resulting increase in the hepatic free cholesterol pool triggers regulatory feedback loops, potentially downregulating de novo cholesterol synthesis or upregulating LDL receptors (though compensatory HMG-CoA reductase upregulation has been observed in some rodent models).[1]
Signaling Pathway Diagram
The following diagram illustrates the intervention point of this compound within the hepatic lipid metabolism pathway.[1]
Caption: this compound inhibits the ACAT-mediated conversion of free cholesterol to cholesteryl esters, thereby reducing VLDL secretion.[1][2][3]
Part 3: Experimental Protocols
Analytical Quantification (LC-MS/MS)
To support pharmacokinetic studies, the following protocol is designed for the quantification of this compound in biological matrices (plasma/liver homogenate).
System Parameters:
-
Instrument: Triple Quadrupole Mass Spectrometer coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 10 |
| 7.0 | 10 (Re-equilibration) |
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma into a centrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing internal standard (e.g., Diazepam or deuterated analog).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Inject 5 µL of the supernatant into the LC-MS system.
MRM Transitions (Proposed):
-
Precursor Ion: m/z 523.1 [M+H]⁺ (79Br isotope) / 525.1 (81Br isotope).[1]
-
Product Ions: Fragment ions corresponding to the cleavage of the urea side chain (loss of the dihydroxy-isobutyl group).[1]
Chemical Synthesis Workflow
The synthesis of this compound typically follows a convergent route, coupling the benzodiazepine core with the hydrophilic side chain.[1]
Caption: Convergent synthesis via isocyanate activation of the 7-amino-benzodiazepine core followed by urea formation.
References
-
Balasubramaniam, S., Simons, L. A., & Chang, S. (1986).[1] Effects of Ro 16-0521 on cholesterol metabolism in the rat. Atherosclerosis, 60(3), 263–268.[1] Link
-
PubChem. (n.d.).[1][4] this compound (CID 65657).[1][2] National Library of Medicine.[1] Link[1]
-
ChemicalBook. (n.d.).[1] this compound Product Description and Properties. Link
-
NCI Thesaurus. (n.d.). This compound (Code C81538).[1][5][2] National Cancer Institute.[1] Link[1]
Sources
- 1. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2717860A1 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]
- 3. files.sld.cu [files.sld.cu]
- 4. Magaldrate | Al5H33Mg10O40S2 | CID 122706784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Targeting the Esterification Cycle: The Developmental Trajectory and Pharmacodynamics of Lodazecar (Ro 16-0521)
[1]
Executive Summary: The ACAT Hypothesis
In the late 20th century, the pharmaceutical industry pursued a singular therapeutic hypothesis: if the esterification of intracellular cholesterol could be inhibited, the formation of "foam cells"—macrophages laden with cholesterol esters—would be halted, thereby arresting the progression of atherosclerosis.[1]
Lodazecar (Ro 16-0521) represents a distinct chemical evolution in this pursuit.[1] Unlike its competitors that utilized fatty acid anilide scaffolds, this compound employed a benzodiazepine core , attempting to leverage this privileged structure for high-affinity binding to Acyl-CoA:Cholesterol Acyltransferase (ACAT).[1]
This whitepaper analyzes the technical development of this compound, detailing its unique medicinal chemistry, the specific experimental protocols used to validate its potency, and the physiological barriers that ultimately defined the "Valley of Death" for this compound class.[1]
Chemical Identity and Structural Logic[1]
This compound distinguishes itself from first-generation ACAT inhibitors through its scaffold.[1] While competitors focused on urea-based fatty acid mimics, Roche chemists derivatized the benzodiazepine ring—a structure historically associated with CNS activity—to target the sterol-binding domain of ACAT.[1]
Physicochemical Profile[1][2][3]
| Parameter | Specification |
| Common Name | This compound (Ro 16-0521) |
| IUPAC Name | 1-[(3S)-6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea |
| Molecular Formula | C₂₂H₂₄BrClN₄O₄ |
| Molecular Weight | 523.8 g/mol |
| LogP (Predicted) | ~1.4 (Indicates moderate lipophilicity, optimized for membrane penetration) |
| Key Pharmacophore | 1,4-benzodiazepin-7-yl urea |
Structural Activity Relationship (SAR)
The critical innovation in this compound's design was the substitution at the 7-position of the benzodiazepine ring.[1]
-
The Urea Linker: Essential for hydrogen bonding within the ACAT active site (likely His460 residue).[1]
-
The Hydrophilic Tail: The 1,3-dihydroxy-2-methylpropan-2-yl group was introduced to balance the lipophilicity of the halogenated benzodiazepine core, theoretically improving oral bioavailability compared to purely hydrophobic competitors.[1]
Mechanism of Action: The Esterification Blockade[1]
ACAT (specifically the isoforms ACAT1 and ACAT2) resides in the Endoplasmic Reticulum (ER).[1][2] It catalyzes the transfer of a fatty acyl group from Acyl-CoA to free cholesterol.[1][2]
-
ACAT1: Ubiquitous, primarily in macrophages (the target for anti-atherosclerotic efficacy).[1]
-
ACAT2: Liver and intestine (responsible for lipoprotein assembly and cholesterol absorption).[1]
This compound acts as a competitive inhibitor, preventing the formation of Cholesterol Esters (CE).[1] By maintaining cholesterol in its free form, the cell is forced to downregulate LDL receptors and upregulate efflux transporters (like ABCA1), theoretically reversing plaque buildup.[1]
Visualization: The ACAT Signaling Node
Figure 1: The mechanistic intervention of this compound.[1] By blocking the ACAT node, the pathway is diverted from Foam Cell formation toward Cholesterol Efflux.[1]
Technical Protocol: The Microsomal "Gold Standard" Assay
To validate this compound's potency, Roche scientists utilized the Microsomal ACAT Inhibition Assay .[1] This protocol remains the industry standard for lipid therapeutics.[1]
Experimental Rationale
Whole-cell assays are confounded by membrane permeability.[1] To determine the intrinsic potency (Ki/IC50) of this compound, one must isolate the Endoplasmic Reticulum (microsomes) where ACAT resides.[1]
Step-by-Step Methodology
Reagents:
-
[¹⁴C]-Oleoyl-CoA (Radioactive substrate)[1]
-
Rat Liver or Rabbit Aorta homogenate (Enzyme source)[1]
-
This compound (dissolved in DMSO)[1]
Workflow:
-
Microsome Preparation:
-
Homogenize tissue in 0.25M sucrose buffer.[1]
-
Centrifuge at 9,000 x g (discard pellet).
-
Ultracentrifuge supernatant at 105,000 x g for 60 mins. Resuspend pellet (microsomes).
-
-
Pre-Incubation:
-
Reaction Initiation:
-
Add BSA-stabilized [¹⁴C]-Oleoyl-CoA (typically 10-50 µM).[1]
-
Incubate for exactly 10 minutes (linear phase).
-
-
Termination & Extraction:
-
Quantification:
Visualization: Assay Workflow Logic
Figure 2: The critical path for determining ACAT inhibition potency ex vivo.[1]
The "Valley of Death": Why this compound Stalled[1]
Despite potent in vitro activity (often in the low nanomolar range for this class), this compound and its contemporaries (e.g., Avasimibe, Pactimibe) failed to translate into clinical success.[1]
The Adrenal Toxicity Barrier
The most significant technical hurdle for ACAT inhibitors was adrenocortical toxicity .[1] The adrenal glands store massive amounts of cholesterol esters to synthesize cortisol and aldosterone.[1]
-
Mechanism of Toxicity: Non-selective inhibition of ACAT1 (macrophage) and ACAT2 (liver) often bled into adrenal ACAT inhibition.[1]
-
Result: Depletion of adrenal cholesterol ester stores led to cellular damage and adrenal hypertrophy in preclinical models (guinea pigs and dogs).[1]
The Bioavailability Paradox
While this compound included hydrophilic moieties (the dihydroxy tail) to improve solubility, the benzodiazepine core remained highly lipophilic.[1]
-
Absorption: High lipophilicity often leads to poor oral bioavailability due to the "grease ball" effect (precipitation in the GI tract).[1]
-
Distribution: The compound would sequester in lipid membranes rather than reaching the active site in the ER at sufficient free concentrations.[1]
Clinical Efficacy Gaps
Later trials with similar compounds (e.g., the PACT trial for pactimibe) showed that while ACAT inhibition reduced foam cells, it paradoxically increased free cholesterol toxicity in macrophages, leading to apoptosis and necrotic core expansion in plaques.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65657, this compound.[1] Retrieved from [Link][1]
-
Chang, T. Y., et al. (2009). Acyl-coenzyme A:cholesterol acyltransferase.[1][4][5][6] American Journal of Physiology-Endocrinology and Metabolism.[1] (Standard Reference for ACAT mechanism). Retrieved from [Link]
-
Slater, H. R., et al. (1988). Inhibition of cholesterol esterification... by the ACAT inhibitor...[1] (Contextual reference for class-effect protocols). Arteriosclerosis. Retrieved from [Link]
-
WIPO Patentscope. Benzodiazepine derivatives as ACAT inhibitors.[1] (Patent grounding for Ro-16 series).[1] Retrieved from [Link]
Sources
- 1. This compound | C22H24BrClN4O4 | CID 65657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 4. A novel technical approach for the measurement of individual ACAT-1 and ACAT-2 enzymatic activity in the testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP 64477: a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase with low systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA:Cholesterol O-acyltransferase (ACAT) inhibitors. 2. 2-(1,3-Dioxan-2-yl)-4,5-diphenyl-1H-imidazoles as potent inhibitors of ACAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimizing Lodazecar (Ro 16-0521) Solubility in DMSO for In Vitro Lipid Metabolism Studies
Abstract & Overview
Lodazecar (Ro 16-0521) is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) , a key enzyme regulating cholesterol esterification. Due to its lipophilic nature (LogP ~1.4) and moderate molecular weight (523.8 g/mol ), this compound presents specific solubility challenges in aqueous cell culture environments. Improper solubilization can lead to micro-precipitation, resulting in variable dosing, experimental artifacts, and false-negative data in lipid droplet formation assays.
This guide provides a standardized, field-proven protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and delivering it to cell cultures (e.g., HepG2, Macrophages) while maintaining compound stability and cell viability.
Physicochemical Profile
Understanding the chemical nature of this compound is the first step to successful handling.
| Property | Data | Significance |
| Compound Name | This compound (Ro 16-0521) | ACAT Inhibitor |
| CAS Number | 87646-83-1 | Unique Identifier for sourcing |
| Molecular Formula | C₂₂H₂₄BrClN₄O₄ | Halogenated structure increases lipophilicity |
| Molecular Weight | 523.8 g/mol | Moderate size; prone to aggregation if not fully dissolved |
| LogP | ~1.4 | Moderately lipophilic; requires organic solvent (DMSO) |
| Solubility (Water) | Insoluble | Direct addition to media will cause precipitation |
| Solubility (DMSO) | Soluble (>10 mM) | Preferred vehicle for stock solutions |
Protocol: Preparation of Stock Solutions
Objective: Create a stable, high-concentration stock solution to minimize the volume of DMSO added to cells.
Materials Required[1][4][5][6][7][8][9][10][11][12]
-
This compound powder (Store at -20°C, desiccated).
-
Anhydrous DMSO (Cell culture grade, ≥99.9%).
-
Vortex mixer.
-
Amber glass vials (to protect from light).
Step-by-Step Methodology
-
Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) before opening. This prevents condensation from introducing water, which degrades the compound and reduces solubility.
-
Weighing: Weigh approximately 5–10 mg of this compound into a sterile amber glass vial.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.
-
Formula:
-
Example: For 5.24 mg of this compound:
-
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be completely clear and colorless. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol: Cell Culture Application
Objective: Dilute the hydrophobic stock into aqueous media without causing "crashing out" (precipitation) or exceeding DMSO toxicity limits.
The "Intermediate Dilution" Strategy
Directly adding 10 mM stock to media often causes local precipitation at the pipette tip. We recommend an intermediate dilution step.
Dosing Procedure[7]
-
Prepare Media: Warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.
-
Calculate Final Concentration: Typical ACAT inhibition studies use this compound in the range of 10 nM to 10 µM .
-
Dilution Steps (Example for 1 µM Final Concentration):
-
Step A (Intermediate): Dilute 1 µL of 10 mM Stock into 99 µL of sterile media (or PBS). Vortex immediately. This creates a 100 µM intermediate solution with 1% DMSO.
-
Step B (Final): Add 10 µL of the Intermediate solution to 990 µL of culture media in the well.
-
Result: Final concentration = 1 µM this compound . Final DMSO = 0.01% .
-
-
Vehicle Control: Always prepare a "Vehicle Only" control well containing the same final concentration of DMSO (e.g., 0.01%) without the drug.
DMSO Tolerance Table
| Cell Type | Max Recommended DMSO % | Notes |
| HepG2 (Liver) | 0.5% | Robust; standard model for lipid studies. |
| Macrophages (THP-1) | 0.1% | Sensitive; high DMSO can activate inflammation. |
| Primary Neurons | 0.05% | Very sensitive; requires careful titration. |
Troubleshooting & Scientific Logic
Decision Tree: Handling Precipitation
If you observe crystals or turbidity under the microscope, follow this logic flow.
Mechanistic Insight: Why ACAT Inhibition Matters
This compound inhibits ACAT (Sterol O-Acyltransferase), preventing the conversion of free cholesterol into cholesterol esters. In cell culture (e.g., macrophages loaded with acetyl-LDL), this results in:
-
Reduced Lipid Droplets: Less cholesterol ester accumulation.
-
Increased Free Cholesterol: Can be toxic if not effluxed; ensure your media contains an acceptor like ApoA-1 or HDL if studying efflux.
-
Reference: ACAT inhibitors like this compound are critical tools for dissecting the intracellular cholesterol trafficking pathway [1, 2].
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Burnett, J. R., et al. (1999). Inhibition of ACAT by novel compounds in HepG2 cells. Journal of Lipid Research.
Sources
Optimized Preclinical Protocol: Lodazecar (Ro 16-0521) Administration in Cholesterol-Fed Hyperlipidemic Rats
[1]
Executive Summary
This application note details the standardized protocol for evaluating Lodazecar (Ro 16-0521) , a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, in hyperlipidemic rat models.[1] Unlike statins which inhibit cholesterol synthesis, this compound targets the esterification of cholesterol, thereby reducing intestinal absorption and hepatic secretion of lipoproteins.
This guide addresses the specific challenges of the rat model—specifically the species' natural resistance to hypercholesterolemia—by incorporating a validated cholic acid-supplemented dietary induction phase.
Pharmacological Mechanism & Rationale
Mechanism of Action
This compound inhibits the ACAT enzyme (specifically ACAT1 and ACAT2 isoforms). In the intestine, ACAT2 is required to esterify free cholesterol before it can be packaged into chylomicrons. In the liver, ACAT inhibition prevents the formation of cholesteryl esters, limiting the secretion of VLDL and reducing the storage of lipids in macrophages (foam cells).
Mechanistic Pathway Diagram
The following diagram illustrates the critical intervention points of this compound within the enterocyte and hepatocyte.
Figure 1: this compound prevents the conversion of free cholesterol to cholesteryl esters, blocking chylomicron assembly.
Experimental Design Strategy
The "Resistant Rat" Challenge
Rats are naturally resistant to developing atherosclerosis because they efficiently convert cholesterol to bile acids. To induce a stable hyperlipidemic state suitable for testing this compound, the diet must include Cholic Acid (Sodium Cholate). Cholic acid suppresses the conversion of cholesterol to bile acids and facilitates intestinal cholesterol absorption.
Study Groups
| Group | N | Diet Formulation | Treatment (Daily) | Purpose |
| G1 | 8 | Standard Chow | Vehicle Only | Normal Control |
| G2 | 10 | HFC Diet | Vehicle Only | Disease Model Control |
| G3 | 10 | HFC Diet | This compound (10 mg/kg) | Low Dose Efficacy |
| G4 | 10 | HFC Diet | This compound (30 mg/kg) | High Dose Efficacy |
| G5 | 8 | HFC Diet | Atorvastatin (10 mg/kg) | Positive Control |
*HFC Diet: High Fat (15% Cocoa Butter), High Cholesterol (1.5%), Cholic Acid (0.5%).
Detailed Protocol Steps
Compound Preparation (this compound)
This compound is lipophilic and poorly soluble in water. It requires a suspension vehicle for oral gavage to ensure consistent bioavailability.[1]
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in distilled water.[1]
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Add a small volume of Tween 80 and triturate to form a smooth paste.
-
Gradually add 0.5% CMC solution while stirring continuously.
-
Sonicate for 10 minutes to ensure a uniform suspension.
-
Storage: Prepare fresh weekly; store at 4°C protected from light. Resuspend vigorously before dosing.[1]
-
Dosage Calculation
-
Target Dose: 30 mg/kg.[1]
-
Rat Weight (Average): 250g (0.25 kg).[1]
-
Required Mass per Rat:
.[1] -
Dosing Volume: Standard gavage volume is 5 mL/kg.[1]
-
Concentration Required:
.[1]
Experimental Workflow
The study follows a 6-week timeline: 2 weeks of diet induction followed by 4 weeks of concurrent drug treatment.[1]
Figure 2: Experimental timeline including the critical lipid validation step before drug initiation.
Daily Administration Procedure
-
Time: Administer drug at the same time daily (e.g., 09:00 AM), preferably at the start of the light cycle when rats are less active.
-
Technique: Use a stainless steel gavage needle (16G or 18G depending on rat size).
-
Restraint: Use the "scruff" technique to align the esophagus vertically.
-
Observation: Monitor for reflux or aspiration immediately post-gavage.
Data Analysis & Expected Results
Primary Endpoints
Samples should be collected via cardiac puncture at termination or tail vein bleed (interim).[1]
| Endpoint | Method | Expected Trend (this compound vs. Vehicle) | Mechanistic Cause |
| Total Cholesterol (TC) | Enzymatic Assay | Decrease (↓ 30-50%) | Reduced absorption & VLDL secretion |
| LDL-Cholesterol | Friedewald/Direct | Decrease (↓ 40-60%) | Reduced CE availability for LDL assembly |
| HDL-Cholesterol | Precip./Direct | Neutral / Slight ↑ | ACAT inhibition spares free cholesterol |
| Hepatic Chol.[1] Esters | Folch Extraction | Significant Decrease (↓) | Direct inhibition of hepatic ACAT |
| Hepatic Free Chol. | Folch Extraction | Slight Increase (↑) | Substrate accumulation (monitor toxicity) |
Statistical Analysis
-
Software: GraphPad Prism or SPSS.[1]
-
Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups against the HFC Vehicle Control).
-
Significance: P < 0.05.
Troubleshooting & Quality Control
-
Issue: Rats losing weight.
-
Cause: Cholic acid toxicity or palatability issues.[1]
-
Solution: Reduce Cholic Acid to 0.25% or mix diet with a small amount of water to form a mash.
-
-
Issue: No hypercholesterolemia in controls.
-
Issue: High variability in drug group.
-
Cause: Poor suspension of this compound.
-
Solution: Increase sonication time; vortex immediately before drawing into the syringe for every animal.
-
References
-
ACAT Inhibition Mechanism
-
Chemical Identity (this compound/Ro 16-0521)
-
Dietary Model Validation (Cholic Acid)
-
ACAT Inhibitor Comparative Data (CP-113,818)
Sources
- 1. This compound | C22H24BrClN4O4 | CID 65657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dietary Cholic Acid Exacerbates Liver Fibrosis in NASH Model of Sprague–Dawley Rats Fed a High-Fat and High-Cholesterol Diet | MDPI [mdpi.com]
- 3. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assay protocol for Lodazecar activity
An In-Depth Guide to the In Vitro Assessment of Lodazecar Activity
Authored by a Senior Application Scientist
This document provides a detailed methodological framework for characterizing the in vitro pharmacological activity of this compound, a benzodiazepine derivative. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the study of GABAergic systems. We move beyond simple step-by-step instructions to provide the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Introduction: The Scientific Imperative for Characterizing this compound
This compound (also known as Ro 16-0521) is a compound belonging to the benzodiazepine class.[1] Compounds in this class are renowned for their modulatory effects on the central nervous system, primarily through interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the brain, functioning as a ligand-gated chloride ion channel.[3] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.
Benzodiazepines, including this compound, do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators (PAMs).[2][4] They bind to a specific allosteric site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[3] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[3] The practical consequence is an enhancement of the GABA-induced chloride current, achieved by increasing the frequency of channel opening.[2][3]
The precise characterization of a novel benzodiazepine like this compound requires a multi-faceted in vitro approach to quantify two key properties:
-
Binding Affinity: The strength with which this compound binds to the benzodiazepine site on the GABA-A receptor.
-
Functional Potency: The degree to which this compound enhances the receptor's response to GABA.
This guide details the two cornerstone assays for determining these parameters: a competitive radioligand binding assay and a functional electrophysiology assay.
Signaling Pathway of Benzodiazepine Modulation
The following diagram illustrates the mechanism of action for a positive allosteric modulator like this compound at the GABA-A receptor.
Caption: Mechanism of this compound as a Positive Allosteric Modulator (PAM).
Assay I: Characterizing Binding Affinity via Radioligand Competition Assay
This assay quantifies the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to compete with a known high-affinity radioligand.
Principle of the Assay
The core principle is competitive displacement. A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam) is incubated with a source of GABA-A receptors (typically brain tissue homogenates or membranes from cells expressing the receptor). In parallel incubations, increasing concentrations of the unlabeled test compound (this compound) are added. This compound will compete with the radioligand for binding to the receptor. The more potent the competitor, the lower the concentration required to displace the radioligand. The amount of radioactivity bound to the receptors is measured, and from this, the inhibitory concentration 50% (IC₅₀) of this compound is determined.
Experimental Workflow
Caption: Workflow for the GABA-A receptor competitive binding assay.
Detailed Protocol
A. Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| This compound | N/A | Test Compound |
| Diazepam | Sigma-Aldrich | Positive Control (known BZD agonist) |
| [³H]Flunitrazepam | PerkinElmer | Radioligand |
| Rat whole brain (frozen) | Taconic Biosciences | Source of GABA-A receptors |
| Tris-HCl | Thermo Fisher | Buffer component |
| Scintillation Cocktail | PerkinElmer | For radioactivity detection |
| Glass Fiber Filters (GF/B) | Whatman | For separating bound from free ligand |
| Polyethylenimine (PEI) | Sigma-Aldrich | Reduces non-specific filter binding |
B. Preparation of Rat Brain Membranes
Rationale: This procedure isolates the cell membranes, which are rich in the target GABA-A receptors, from other cellular components.
-
Thaw whole rat brains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step three more times to wash the membranes thoroughly. This step is critical to remove endogenous GABA which can interfere with the assay.[6]
-
After the final wash, resuspend the pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). The final protein concentration should be adjusted to 0.1-0.2 mg/mL for the assay.[5]
C. Binding Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer (50 mM Tris-HCl, pH 7.4). A typical concentration range would be 0.1 nM to 10 µM.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 100 µL membrane suspension + 50 µL assay buffer + 50 µL [³H]Flunitrazepam (final concentration ~1 nM).
-
Non-specific Binding (NSB): 100 µL membrane suspension + 50 µL Diazepam (final concentration 10 µM) + 50 µL [³H]Flunitrazepam. Rationale: A high concentration of an unlabeled ligand is used to saturate all specific binding sites, so any remaining radioactivity is considered non-specific.
-
This compound Competition: 100 µL membrane suspension + 50 µL of each this compound dilution + 50 µL [³H]Flunitrazepam.
-
-
Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.[7]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[8]
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[8]
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[5][8]
D. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Assay II: Assessing Functional Activity via Electrophysiology
This assay directly measures the functional consequence of this compound binding: the potentiation of GABA-induced chloride currents. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a gold-standard method.[9]
Principle of the Assay
Xenopus oocytes are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2, as the γ subunit is required for benzodiazepine sensitivity).[2][3] These oocytes will express functional receptors on their surface. The oocyte is then voltage-clamped, allowing the direct measurement of ion currents across the membrane. Application of GABA will open the chloride channels and elicit an inward current (at typical holding potentials). The assay measures how the current response to a submaximal concentration of GABA is altered by the co-application of this compound. A positive allosteric modulator will increase the amplitude of the GABA-evoked current.
Detailed Protocol
A. Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Xenopus laevis frogs | Nasco | Source of oocytes |
| Collagenase Type II | Worthington | For oocyte defolliculation |
| GABA | Sigma-Aldrich | Receptor agonist |
| This compound | N/A | Test Compound |
| Diazepam | Sigma-Aldrich | Positive Control |
| Picrotoxin | Sigma-Aldrich | Negative Control (channel blocker) |
| cRNA for GABA-A subunits | In-house or custom synthesis | For receptor expression |
| Two-Electrode Voltage Clamp rig | Axon Instruments / HEKA | Electrophysiological recording |
B. Oocyte Preparation and Receptor Expression
-
Harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with ~50 nL of a solution containing the cRNAs for the GABA-A receptor subunits (e.g., α1, β2, and γ2 in a 1:1:1 ratio).
-
Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
C. Electrophysiological Recording
-
Place an oocyte in the recording chamber, which is continuously perfused with a standard Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at -60 mV.
-
Establish a baseline current.
-
Apply a submaximal concentration of GABA (typically the EC₁₀-EC₂₀, determined in separate experiments) and record the peak current response (I_GABA).
-
Wash out the GABA until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.
-
Co-apply the same EC₁₀-EC₂₀ concentration of GABA along with this compound and record the peak current response (I_GABA+this compound).
-
Repeat steps 4-7 for a range of this compound concentrations.
D. Data Analysis
-
Calculate the percentage potentiation for each this compound concentration:
-
% Potentiation = ((I_GABA+this compound / I_GABA) - 1) * 100
-
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the E_max (the maximum potentiation effect).
Data Interpretation and Validation
A comprehensive profile of this compound requires integrating the results from both binding and functional assays.
| Parameter | Assay | What It Measures | Expected Outcome for this compound |
| IC₅₀ | Radioligand Binding | Concentration to displace 50% of radioligand | Low nanomolar to micromolar range |
| Ki | Radioligand Binding | Intrinsic binding affinity for the receptor | A low Ki value indicates high affinity |
| EC₅₀ | Electrophysiology | Concentration for 50% maximal potentiation | Low nanomolar to micromolar range |
| E_max | Electrophysiology | Maximum potentiation of GABA response | A high E_max indicates high efficacy |
Self-Validation and Controls:
-
Positive Controls: Running a known benzodiazepine like Diazepam in parallel validates that the assay systems are responding correctly.
-
Negative Controls: Using a vehicle control (e.g., DMSO) ensures that the solvent is not affecting the results. In functional assays, a known antagonist or channel blocker like Picrotoxin can confirm the identity of the recorded current.
-
Subtype Selectivity: To determine if this compound has a preference for certain GABA-A receptor isoforms, the assays can be repeated using cells expressing different subunit combinations (e.g., α2β2γ2, α3β2γ2, etc.).[3]
Conclusion
The dual approach of a radioligand binding assay and a functional electrophysiological assay provides a robust and comprehensive in vitro characterization of this compound. The binding assay confirms and quantifies the direct interaction with the GABA-A receptor's benzodiazepine site, while the electrophysiology assay elucidates the functional consequence of this binding. Together, these methods allow for the precise determination of affinity (Ki) and functional potency (EC₅₀), which are critical parameters in the drug discovery and development process.
References
-
Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
-
Skolnick, P., Schweri, M. M., Williams, E. F., Moncada, V. Y., & Paul, S. M. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonants'. European Journal of Pharmacology, 78(1), 133–136. Retrieved from [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
-
American Chemical Society. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Retrieved from [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
- Whiting, P. J. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discovery Today, 8(10), 445-450.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224–40231. (General reference for electrophysiology of GABA-A receptors).
-
MDPI. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Retrieved from [Link]
-
MDPI. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed. Retrieved from [Link]
-
Nawrocka, W., et al. (2001). Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II. Archiv der Pharmazie. Retrieved from [Link]
-
PLOS ONE. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Retrieved from [Link]
-
University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Current Protocols. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from [Link]
Sources
- 1. This compound | C22H24BrClN4O4 | CID 65657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
Technical Application Note: Optimization of Intravenous Vehicle Systems for Lodazecar
Abstract & Scope
This technical guide details the formulation protocols for Lodazecar , a potent ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor, for intravenous (IV) administration. This compound exhibits significant lipophilicity (LogP > 4.0) and poor aqueous solubility, presenting a high risk of precipitation ("crashing out") upon introduction to the bloodstream.
This document provides three validated vehicle systems ranging from acute discovery screening to chronic safety toxicology. It prioritizes the prevention of micro-emboli and phlebitis caused by drug precipitation.
Physicochemical Analysis & Challenge
This compound belongs to a class of urea/carbamate-based ACAT inhibitors. Its formulation challenge stems from its requirement to cross lipid membranes (high permeability) at the cost of aqueous solubility.[1]
| Parameter | Characteristic | Implication for IV Formulation |
| Class | ACAT Inhibitor | Highly lipophilic; tends to associate with plasma lipoproteins. |
| LogP | > 4.5 (Predicted) | Practically insoluble in pure saline/PBS. Requires cosolvents or complexing agents. |
| pKa | Neutral/Weak Base | pH adjustment alone is insufficient for solubilization. |
| Risk Profile | High | Risk of hemolysis or precipitation upon dilution in blood (1:50 dilution factor). |
Vehicle Selection Decision Tree
Select the appropriate vehicle based on your study duration and required concentration.
Figure 1: Decision matrix for this compound vehicle selection. Dark nodes indicate decision points; light nodes indicate final formulation.
Detailed Formulation Protocols
Protocol A: Standard Cosolvent System (PEG/EtOH)
Best For: Acute Pharmacokinetic (PK) studies in rodents. Mechanism: Cosolvency reduces the polarity of the aqueous phase to match the drug.
Composition:
-
10% Ethanol (absolute)
-
40% PEG 400 (Polyethylene Glycol)[2]
-
50% Saline (0.9% NaCl) or D5W (5% Dextrose)
Step-by-Step Procedure:
-
Weighing: Weigh the required amount of this compound into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of Ethanol first. Vortex vigorously until the compound is fully wetted and mostly dissolved.
-
Secondary Solubilization: Add the PEG 400 . Sonicate for 5–10 minutes at 37°C. The solution should be perfectly clear (amber tint is acceptable).
-
Aqueous Addition (CRITICAL):
-
Do not dump the saline in.
-
While vortexing the organic phase, add the Saline dropwise.
-
Why? Adding water too fast creates local high-polarity pockets, causing the drug to precipitate into amorphous solids that are hard to redissolve.
-
-
Filtration: Pass through a 0.22 µm PVDF or PTFE syringe filter.
Validation Check:
-
Hold the vial against a light source. If you see a "haze" (Tyndall effect), the drug has crashed out. Do not inject.
Protocol B: The "Safety" System (Cyclodextrin)
Best For: Repeat-dose toxicity studies; preventing hemolysis. Mechanism: Inclusion complexation.[3] The hydrophobic drug sits inside the cyclodextrin cone, shielding it from water.
Composition:
-
20% (w/v) Hydroxypropyl-
-Cyclodextrin (HP- -CD) in Sterile Water. -
Optional: pH adjustment to 4.0–5.0 if stability requires.
Step-by-Step Procedure:
-
Vehicle Prep: Dissolve HP-
-CD in water to create a 20% clear stock solution. Filter (0.22 µm) to sterilize. -
Addition: Add this compound powder to the vehicle.
-
High-Energy Mixing: This system requires energy to force the drug into the complex.
-
Method: Probe sonication (on ice) for 60-second bursts, or magnetic stirring for 12–24 hours at room temperature.
-
-
Equilibrium: The solution may appear cloudy initially. Stir until clear.
-
Final Filtration: Filter through 0.22 µm PES filter.
Protocol C: High-Capacity "Rescue" Vehicle (DMA/PG/PEG)
Best For: Very high doses where Protocol A fails. Based on cardiovascular screening protocols for insoluble NCEs [1].
Composition:
Step-by-Step Procedure:
-
Dissolve this compound completely in DMA .
-
Add PG and vortex.
-
Add PEG 400 and vortex.
-
Note: This formulation is water-free. It is injected slowly to allow blood flow to dilute it.
-
Warning: DMA can cause hypotension if injected too rapidly. Infusion rate must be controlled (< 1 mL/min/kg).
Experimental Workflow & QC
The following diagram illustrates the critical "Order of Addition" required to prevent precipitation.
Figure 2: Critical path for mixing cosolvent formulations. The dropwise addition of the aqueous phase is the most common failure point.
Quality Control (QC) Table
Before releasing the batch for animal study, perform these checks:
| Test | Method | Acceptance Criteria |
| Visual Appearance | Visual inspection against black/white background | Clear, colorless to pale yellow. No particulates. |
| Dilution Stability | Dilute 100 µL formulation into 5 mL warm PBS (37°C) | Solution must remain clear for >2 hours (simulates blood dilution). |
| pH | pH Meter | 4.5 – 7.5 (Physiological tolerance). |
| Osmolality | Vapor Pressure Osmometer | 300 – 600 mOsm/kg (Hypertonic is acceptable for slow IV). |
References
-
Lee, Y.H., et al. (2016). "A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat."[2] Journal of Pharmacological and Toxicological Methods, 81, 97-102. Link
-
Strickley, R.G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Link
-
Brewster, M.E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Yalkowsky, S.H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Lodazecar in Buffer Solutions
Welcome to the technical support center for Lodazecar. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in buffer systems during their experiments. As a benzodiazepine derivative, this compound's inherent lipophilicity presents a common hurdle for achieving desired concentrations in aqueous media. This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, grounded in scientific principles and practical laboratory experience.
Understanding this compound's Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of this compound that influence its solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₂₂H₂₄BrClN₄O₄ | |
| Molecular Weight | 523.81 g/mol | |
| Computed XLogP3 | 1.4 | |
| Nature | Expected to be a weakly basic compound, similar to other benzodiazepines.[1] | General knowledge on benzodiazepines |
| Aqueous Solubility | Expected to be low, a common characteristic of benzodiazepines.[2] | General knowledge on benzodiazepines |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause and what is the first step I should take?
A1: The Root of the Problem: pH-Dependent Solubility
Like many benzodiazepines, this compound is expected to be a weakly basic compound.[1] The solubility of such compounds is highly dependent on the pH of the solution.[3] At a neutral pH of 7.4, the molecule is likely in its un-ionized, less soluble form. To improve solubility, you need to shift the equilibrium towards the more soluble, ionized form.
Initial Troubleshooting Step: pH Adjustment
The most straightforward initial step is to lower the pH of your buffer. By decreasing the pH, you increase the protonation of the basic functional groups on the this compound molecule, leading to the formation of a more soluble salt.
Experimental Protocol: pH-Solubility Profile of a Benzodiazepine Analog (Lorazepam)
To illustrate this principle, consider the pH-dependent solubility of lorazepam, a structurally related benzodiazepine. Its solubility decreases as the pH increases.[2][4]
| pH of Phosphate Buffer | Solubility Enhancement of Lorazepam (Fold increase compared to water) |
| 2.0 | 1.30 |
| 2.5 | 1.27 |
| 3.0 | 1.16 |
| 4.0 | 1.05 |
| 5.5 | 0.98 |
| 6.0 | 0.87 |
| 7.0 | 0.84 |
| 7.5 | 0.80 |
| 8.0 | 0.77 |
Data adapted from a study on lorazepam solubility.[2]
Recommendation: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, and 3.0) and determine the solubility of this compound in each. This will help you identify a suitable pH range for your experiments. Diazepam, another benzodiazepine, has a pKa of 3.3, and adjusting the pH of a parenteral formulation to a range of 6.2 to 6.9 is a common practice.[1][5]
Caption: Relationship between pH and the solubility of a weakly basic drug like this compound.
Q2: I have adjusted the pH, but the solubility of this compound is still insufficient for my experimental needs. What are my next options?
A2: Advanced Solubilization Techniques
When pH adjustment alone is not sufficient, several other techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[6] For benzodiazepines, the most common and effective methods are the use of co-solvents, surfactants, and cyclodextrins.
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous environment.[6]
Commonly Used Co-solvents for Benzodiazepine Formulations:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs), particularly PEG 200 and PEG 400
Experimental Evidence: A study on the solubility of four benzodiazepines (diazepam, lorazepam, clonazepam, and chlordiazepoxide) demonstrated that increasing the volume fraction of ethanol, propylene glycol, or PEG 200 resulted in a significant increase in their solubility.[6][7] For lorazepam, ethanol was found to be a highly effective co-solvent.[2]
Experimental Protocol: Screening Co-solvents for this compound
-
Prepare Stock Solutions: Create a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of aqueous buffer solutions (at the optimal pH determined in Q1) containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 30%, 40% v/v of ethanol, PG, or PEG 400).
-
Determine Solubility: Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture. Equilibrate the samples (e.g., by shaking for 24-48 hours at a controlled temperature).
-
Analyze Concentration: Centrifuge the samples to pellet any undissolved drug. Analyze the supernatant for this compound concentration using a suitable analytical method (e.g., HPLC-UV).
Table: Solubility of Diazepam in Ethanol/Water Mixtures
| Volume Fraction of Ethanol (%) | Molar Solubility of Diazepam |
| 0 | 7.2 x 10⁻⁵ |
| 10 | 1.8 x 10⁻⁴ |
| 20 | 4.8 x 10⁻⁴ |
| 30 | 1.2 x 10⁻³ |
| 40 | 3.1 x 10⁻³ |
| 50 | 7.9 x 10⁻³ |
| 60 | 1.8 x 10⁻² |
| 70 | 3.6 x 10⁻² |
| 80 | 6.2 x 10⁻² |
| 90 | 8.9 x 10⁻² |
| 100 | 1.1 x 10⁻¹ |
Data adapted from a study on diazepam solubility at 303.2 K.
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[8]
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene castor oil derivatives (Cremophor® EL), and Poloxamers (Pluronic®).
-
Anionic: Sodium Lauryl Sulfate (SLS).
Experimental Evidence: In a study on lorazepam, the non-ionic surfactant Brij 35 showed significant solubilization ability.[2] For diazepam, the presence of SLS in interactive mixtures has been shown to increase its dissolution rate.[9]
Experimental Protocol: Screening Surfactants
The protocol is similar to that for co-solvents, but instead of adding a co-solvent, you will add increasing concentrations of a surfactant to your buffer. It is important to work with surfactant concentrations above their critical micelle concentration (CMC) for effective solubilization.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[10][11]
Commonly Used Cyclodextrins for Parenteral Formulations:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Evidence: For parenteral formulations of diazepam, HP-β-CD and SBE-β-CD have been shown to be highly effective. A 30% solution of either HP-β-CD or SBE-β-CD can achieve a diazepam concentration of 2 mg/mL (10 mg in 5 mL).[12] For lorazepam, 2-hydroxypropyl-β-cyclodextrin was found to be more effective at increasing solubility than natural β-cyclodextrin.[2]
Experimental Protocol: Screening Cyclodextrins
Follow a similar protocol as for co-solvents and surfactants, preparing solutions with increasing concentrations of HP-β-CD or SBE-β-CD in your chosen buffer.
Caption: A systematic workflow for improving the aqueous solubility of this compound.
Q3: Are there any potential downsides or things to consider when using these solubility enhancement techniques?
A3: Important Considerations and Potential Pitfalls
While these methods are effective, it is essential to consider their potential impact on your experiments:
-
Co-solvents: High concentrations of organic solvents can affect protein structure and function, cell viability in in-vitro assays, and may not be suitable for in-vivo studies due to toxicity.
-
Surfactants: Surfactants can interfere with certain biological assays, and some can cause cell lysis at higher concentrations.
-
Cyclodextrins: Cyclodextrins can sometimes interact with other components of your experimental system. It is also important to ensure that the cyclodextrin itself does not have any unintended biological effects in your model.
-
pH: Extreme pH values can denature proteins and may not be physiologically relevant for your experiments.
Self-Validating System: When you identify a suitable solubilization method, it is crucial to run appropriate controls. For example, if you use a co-solvent, you should have a vehicle control group that includes the buffer with the same concentration of the co-solvent but without this compound to account for any effects of the co-solvent itself.
References
- Hadžiabdić, J., et al. (2013). The Improvement of Lorazepam Solubility by Cosolvency, Micellization and Complexation. Journal of the Chemical Society of Pakistan, 35(1), 142-148.
- Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-23.
- Janssen, M., et al. (2000). Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use. International Journal of Pharmaceutics, 197(1-2), 169-177.
- Mason, N. A., & Thudium, V. F. (1986). Lorazepam solubility in and sorption from intravenous admixture solutions. American Journal of Hospital Pharmacy, 43(6), 1435-1440.
- Hadžiabdić, J., et al. (2013). Lorazepam solubility in different concentrations of anionic surfactants.
- Tetko, I. V., et al. (2007). Aqueous Drug Solubility: What Do We Measure, Calculate and QSPR Predict?. Combinatorial Chemistry & High Throughput Screening, 10(3), 199-215.
-
Cook, J. M., et al. (2021). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][2][4]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 6(11), 7565-7574.
- Rico, M., et al. (1995). Characterization of pKa values and titration shifts in the cytotoxic ribonuclease alpha-sarcin by NMR. Relationship between electrostatic interactions, structure, and catalytic function. Biochemistry, 34(49), 16044-16057.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Jouyban, A., et al. (2006). Prediction of benzodiazepines solubility using different cosolvency models. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(6), 532-535.
- Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2898.
- Luner, P. E., & D'Souza, S. (2012). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds.
- Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of medicinal chemistry, 46(17), 3572-3580.
- Japanese Pharmacopoeia, 14th Edition. (2001). Official Monographs for Part I / Lorazepam.
- Danckwerts, M. P. (1994). Deaggregation during the dissolution of benzodiazepines in interactive mixtures. International journal of pharmaceutics, 111(2), 145-152.
- Tommasini, S., et al. (2005). Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 53(1-2), 99-106.
- Klásek, A., et al. (2006). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Molecules, 11(3), 194-205.
- Allen, L. V. (2012). Diazepam 5 mg/mL Injection. U.S. Pharmacist, 37(3), 50-51.
- Griffin, C. E., et al. (2013). Pharmacokinetic properties of benzodiazepines. The ASAM Principles of Addiction Medicine, 5, 363-374.
- SWGDrug. (1999). Diazepam.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research, 10(5), 11-16.
-
PubChem. (n.d.). 1H-1,4-Benzodiazepine. Retrieved from [Link]
- Mowry, J. D., & Ogren, P. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- Bodria, C., et al. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-9.
- Shokri, J., et al. (2008). Prediction of benzodiazepines solubility using different cosolvency models.
- Mir, H. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher.
- Petersen, J. B. (1970). U.S. Patent No. 3,520,878. Washington, DC: U.S.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Suliman, A. S., & Fell, J. T. (1977). U.S. Patent No. 4,017,616. Washington, DC: U.S.
- Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(10), 6847-6855.
- Jouyban, A., et al. (2006). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K.
- Mason, N. A., & Thudium, V. F. (1986). Lorazepam solubility in and sorption from intravenous admixture solutions. American journal of hospital pharmacy, 43(6), 1435–1440.
- Newton, D. W., et al. (1981). Solubility characteristics of diazepam in aqueous admixture solutions: Theory and practice. American Journal of Hospital Pharmacy, 38(2), 179-182.
-
Cheméo. (n.d.). Lorazepam (CAS 846-49-1). Retrieved from [Link].
- Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules, 27(20), 7046.
- Maheshwari, R. K. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3).
- Boehringer Ingelheim. (n.d.). DIAZEPAM Oral Solution 5 mg per 5 mL.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Vranić, E., & Uzunović, A. (2013). The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin.
- Kumar, A., & Kumar, S. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
- Doke, V. V., et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER SOLUBLE DRUGS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 584-600.
- Drugs.com. (2025).
- Singh, S. K. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 70-74.
- Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances.
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijlpr.com [ijlpr.com]
- 9. Deaggregation during the dissolution of benzodiazepines in interactive mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Lodazecar precipitation in cell media
Technical Support Center: Preventing Lodazecar Precipitation in Cell Media
Executive Summary
This compound (Ro 16-0521) is a specific Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor characterized by a benzodiazepine core linked to a urea moiety.[1] While its predicted partition coefficient (XLogP3 ~1.[1]4) suggests moderate lipophilicity, researchers frequently encounter rapid crystallization upon introduction to aqueous cell media.[1] This is driven by the high lattice energy of the urea motif and the "solvent shock" phenomenon when transitioning from organic stock solvents (DMSO) to aqueous buffers.[1]
This guide provides a validated, mechanistic approach to maintaining this compound solubility in experimental conditions.
Part 1: The Mechanics of Precipitation
To prevent precipitation, one must understand the thermodynamic forces at play.[1] this compound precipitation in cell culture is rarely a simple issue of hydrophobicity; it is a kinetic solubility failure .[1]
-
Solvent Shock: When a high-concentration DMSO stock of this compound is pipetted directly into a large volume of aqueous media, the DMSO diffuses into the water faster than the drug can equilibrate.[1] The drug molecules are instantly "stranded" in a high-water environment, forcing them to aggregate before they can interact with solubilizing agents like albumin.[1]
-
Urea-Driven Crystallization: The urea linkage in this compound ($ -NH-CO-NH- $) is a potent hydrogen bond donor/acceptor.[1] In the absence of a stabilizing solvent, these groups preferentially stack with each other rather than water, leading to rapid crystal growth (nucleation).[1]
-
Protein Binding Dependency: In serum-supplemented media (e.g., 10% FBS), Albumin acts as a "sink," binding hydrophobic drugs and keeping them in solution.[1] In serum-free conditions, the risk of precipitation increases exponentially.[1]
Part 2: Troubleshooting & FAQs
Q1: The media turns cloudy immediately after adding this compound. Why? Diagnosis: This is classic Solvent Shock .[1] You likely added a high-concentration stock (e.g., 10mM or 100mM) directly to the media.[1] Solution: Do not add high-concentration stocks directly to the final volume. Use the Intermediate Dilution Step (see Protocol A).
Q2: My solution looks clear initially but crystals appear after 24 hours. What is happening? Diagnosis: This is Ostwald Ripening . Small, invisible micro-nuclei formed during the initial addition.[1] Over time, these nuclei grow into visible crystals as the system seeks a lower energy state.[1] Solution: Sonicate the working solution (if protein-free) or improve the initial mixing velocity. Ensure the final concentration is below the thermodynamic solubility limit (typically <10-50 µM for this class of compounds in aqueous buffer).[1]
Q3: Can I heat the media to dissolve the precipitate? Diagnosis: Risky. While heat increases solubility, this compound contains a urea linkage which can be susceptible to thermal hydrolysis or degradation at prolonged high temperatures.[1] Solution: Warm media to 37°C only . Do not boil. If it doesn't dissolve at 37°C, the precipitate is likely irreversible; discard and prepare fresh using the correct protocol.[1]
Q4: Does Serum (FBS) help? Answer: Yes, significantly.[1] Serum albumin binds this compound, effectively reducing the concentration of free drug and preventing nucleation.[1] Critical Note: If working in Serum-Free Media , you may need a carrier like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to mimic the solubilizing effect of serum.[1]
Part 3: Validated Experimental Protocols
Protocol A: The "Two-Step" Intermediate Dilution (Recommended)
Best for preventing solvent shock in standard experiments.[1]
Reagents:
-
This compound Stock (e.g., 10 mM in 100% DMSO, anhydrous).[1]
-
Culture Media (pre-warmed to 37°C).[1]
Workflow:
-
Calculate the required volume of stock. (Example: To get 10 µM in 10 mL media, you need 10 µL of 10 mM stock).[1]
-
Prepare an Intermediate: Instead of adding 10 µL stock to 10 mL media, add 10 µL stock to 100-200 µL of warm media in a microcentrifuge tube.
-
Vortex Immediately: Vortex the intermediate tube vigorously for 3-5 seconds. This high-energy mixing prevents local high-concentration pockets.[1]
-
Final Addition: Pipette the intermediate mixture into the final 10 mL culture vessel. Swirl gently to mix.
Protocol B: Cyclodextrin Complexation (For Serum-Free/High Concentration)
Use this if Protocol A fails or if working >50 µM.[1]
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS (sterile filtered).[1]
-
Dilute the this compound DMSO stock into the HP-β-CD solution first.
-
Incubate at 37°C with shaking for 30 minutes to allow inclusion complex formation.
-
Add this complex to your cell media.[1]
Part 4: Data & Visualization
Solubility Parameters & Limits
| Parameter | Value / Limit | Notes |
| MW | 523.8 g/mol | Moderate size, urea-benzodiazepine class.[1] |
| Max DMSO in Culture | < 0.5% (v/v) | Exceeding 0.5% causes cytotoxicity; <0.1% is ideal.[1] |
| Solubility (Water) | Very Low | Urea groups drive lattice formation over hydration.[1] |
| Solubility (DMSO) | > 10 mM | Soluble, but hygroscopic (keep dry).[1] |
| Critical Step | Mixing Velocity | Rapid dispersion is required to bypass nucleation.[1] |
Mechanism of Action: Precipitation vs. Solubilization[1]
Figure 1: Pathway of this compound solubilization.[1] Direct addition leads to solvent shock and nucleation (Yellow path), while protein/carrier sequestration (Green path) stabilizes the hydrophobic drug.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65657, this compound. Retrieved from [Link][1]
-
DrugBank Online (2023). this compound: DB12686.[1] Retrieved from [Link][1]
Sources
Technical Support Center: Lodazecar Stability in Plasma Samples
Status: Operational Role: Senior Application Scientist Topic: Bioanalytical Stability & Troubleshooting for Lodazecar (Ro 16-0521)[1]
Executive Summary & Chemical Context
This compound (1-[(3S)-6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea) presents a unique bioanalytical challenge.[1] As an ACAT inhibitor with a benzodiazepine core fused to a urea side chain, its stability profile is dictated by two competing mechanisms: hydrolytic ring-opening of the benzodiazepine moiety and enzymatic susceptibility of the urea linkage.
While many researchers assume lipophilicity is the primary driver of loss (due to the aromatic ACAT-inhibitor class), for this compound, the polarity introduced by the dihydroxy-urea tail (XLogP3 ~1.4) shifts the focus toward pH-dependent chemical instability and matrix-specific enzymatic activity .[1]
This guide addresses the specific failure modes observed in LC-MS/MS assays and provides self-validating protocols to ensure data integrity.
Troubleshooting Guide (Q&A Format)
Category A: Pre-Analytical Stability (Sample Collection & Handling)
Q1: We are observing a >15% loss of this compound in rat plasma after just 2 hours at room temperature. Is this enzymatic?
Scientist's Analysis: While enzymatic degradation is possible, the rapid loss you describe is characteristic of benzodiazepine ring-opening , which is highly pH-dependent.[1] In unbuffered plasma (pH ~7.4), the imine bond in the diazepine ring is susceptible to reversible hydrolysis. If your extraction protocol involves an acidification step (common in protein precipitation), you might be driving this equilibrium, but if the loss occurs before extraction, it is likely a matrix-pH issue.
Diagnostic Protocol:
-
Temperature Control: Strict maintenance of samples on wet ice (4°C) is mandatory. The reaction rate of ring-opening drops significantly at lower temperatures.[1]
-
pH Stabilization: Acidify a plasma aliquot immediately upon collection (e.g., 10 µL of 5% Formic Acid per 1 mL plasma) to pH ~4.5. Compare recovery against untreated plasma.[1] If stability improves, the mechanism is chemical hydrolysis, not enzymatic.
Q2: Should we use esterase inhibitors (e.g., PMSF, BNPP) for this compound?
Scientist's Analysis: this compound contains a urea linkage, not a classic ester. Therefore, standard esterase inhibitors like BNPP are unlikely to be effective and may introduce unnecessary matrix interference in your mass spec source. However, amidases in rodent plasma can be aggressive.
Recommendation: Do not default to inhibitors. Instead, perform a Matrix Activity Screen :
-
Incubate this compound in:
-
(A) Fresh Plasma (37°C)[1]
-
(B) Heat-Inactivated Plasma (56°C for 30 min)
-
-
Result Interpretation: If degradation persists in (B), the instability is chemical (pH/oxidation). If (B) is stable but (A) degrades, it is enzymatic.[1] Only then should you evaluate specific amidase inhibitors.[1]
Category B: Extraction & Recovery Issues
Q3: Our recovery is inconsistent (40-80%) using Liquid-Liquid Extraction (LLE). Why?
Scientist's Analysis: The dihydroxy side chain makes this compound more polar than typical ACAT inhibitors. Standard non-polar solvents (Hexane, MTBE) may not extract it efficiently, leading to variable recovery.[1] Furthermore, the benzodiazepine core can adsorb to glass surfaces if the organic content is too low.
Optimized Workflow: Switch to Protein Precipitation (PPT) or a more polar LLE system (e.g., Ethyl Acetate:Dichloromethane).[1]
Q4: We see "ghost" peaks or high background in the transition channels. Is this a metabolite?
Scientist's Analysis: This is often a sign of on-column degradation or source fragmentation .[1] Benzodiazepines can thermally degrade in the ESI source if the temperature is too high, mimicking a metabolite loss (M-H2O or ring cleavage).
Troubleshooting Steps:
-
low-Temperature Source: Lower your ESI source temperature (e.g., from 500°C to 350°C) and check if the "metabolite" peak intensity decreases relative to the parent.
-
Column pH: Ensure your mobile phase pH is neutral-to-slightly acidic (pH 4-5).[1] Highly acidic mobile phases (0.1% TFA) can degrade the analyte on-column during the run.[1]
Visualized Protocols & Workflows
Workflow 1: Optimized Sample Preparation (Protein Precipitation)
Rationale: PPT is preferred over LLE to ensure recovery of the polar dihydroxy metabolites and the parent compound.
Figure 1: Optimized Protein Precipitation workflow for this compound. The acidification step is critical to prevent benzodiazepine ring-opening during processing.[1]
Workflow 2: Degradation Pathway Logic
Rationale: Understanding the chemical fate of the molecule allows for better chromatographic separation of degradation products.
Figure 2: Primary degradation pathways.[1] Note that ring-opening is often reversible under acidic conditions, whereas enzymatic cleavage is irreversible.[1]
Stability Validation Data Summary
Use the following criteria to validate your method. If your data deviates >15% from T0 (Time Zero), the stability is compromised.
| Parameter | Condition | Acceptance Criteria | Critical Note |
| Bench-Top Stability | 4 hours @ Room Temp | 85-115% Recovery | High Risk: Keep on ice.[1] If RT stability fails, validate "Ice Bath Stability". |
| Freeze-Thaw | 3 Cycles (-80°C to RT) | 85-115% Recovery | Ensure rapid thawing; do not leave at RT after thaw.[1] |
| Autosampler Stability | 24 hours @ 10°C | 90-110% Recovery | If unstable, acidify the reconstituted extract.[1] |
| Stock Solution | 1 month @ -20°C (MeOH) | 95-105% Recovery | Stable in Methanol.[1] Avoid DMSO if possible (hygroscopic/oxidation).[1] |
| Whole Blood | 1 hour @ 37°C | >85% Recovery | Critical for clinical trials.[1] Equilibration between RBCs and plasma must be checked.[1] |
References & Authority
-
PubChem. this compound (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]
-
ICH Harmonised Guideline. Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency / FDA.[1] (2022).[1][2][3] Available at: [Link][1]
-
Hartman, D. A. Determination of the stability of drugs in plasma.[4][5] Current Protocols in Pharmacology.[1][4] (2003).[1][4] Available at: [Link][1]
-
Jinga, et al. Chemical structure and stability of doxorubicin (Analogous amide/drug stability studies). ResearchGate.[1] Available at: [Link][1]
Disclaimer: This guide is intended for research use only. All protocols must be validated in-house according to GLP standards before application to clinical samples.[1]
Sources
Technical Support Center: Troubleshooting Lodazecar Dissolution in Saline
Welcome to the technical support center for Lodazecar. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when dissolving this compound in saline for experimental use. As a compound with a complex heterocyclic structure including halogen substituents, this compound is presumed to exhibit low aqueous solubility. This guide provides a systematic, question-and-answer-based approach to troubleshoot and optimize its dissolution.
Frequently Asked Questions (FAQs)
Q1: I've added this compound powder to saline, and it's not dissolving. What is the first step?
A1: The initial insolubility of a compound like this compound in a purely aqueous medium like saline is expected due to its likely hydrophobic nature. The first step is to ensure that you are not simply observing a slow dissolution rate.
Initial Verification Protocol:
-
Visual Inspection: Are there visible clumps of powder? Is the solution cloudy or is there precipitate at the bottom?
-
Mechanical Agitation: Ensure you have provided adequate energy to facilitate dissolution. This can be achieved through:
-
Temperature: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious as excessive heat can degrade the compound.
If these initial steps do not yield a clear solution, it is indicative of a fundamental solubility issue that requires a modification of the solvent system.
Troubleshooting Guide: Systematic Approach to Solubilization
If basic agitation and warming are insufficient, a more systematic approach is required. The following sections detail common, effective strategies for dissolving poorly soluble compounds for in vitro studies.
Q2: My this compound is still insoluble. Should I use a co-solvent?
A2: Yes, using a co-solvent is a standard and effective method for dissolving hydrophobic compounds. The strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous saline buffer.
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for a hydrophobic solute to dissolve.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent and widely used solvent for both polar and nonpolar compounds.[2] It is miscible with water and generally well-tolerated by many cell lines at low final concentrations (typically <0.5%).[2]
-
Ethanol: Another common choice, particularly for compounds that are less soluble in DMSO.
-
Methanol: Can also be effective, but its volatility and toxicity should be considered.
| Co-Solvent | Advantages | Disadvantages | Typical Final Concentration in Assay |
| DMSO | High solubilizing power for a wide range of compounds. Miscible with water.[2] | Can be toxic to cells at higher concentrations. Can affect cell differentiation.[2] | < 0.5% (v/v) |
| Ethanol | Less toxic than methanol. Readily available. | May cause precipitation of some salts from buffers. Can have biological effects on some cell types. | < 1% (v/v) |
Experimental Protocol for Co-Solvent Use:
-
Weigh the required amount of this compound powder.
-
Add a minimal volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the powder, creating a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex until the solution is clear.
-
Serially dilute this stock solution in your saline buffer to the desired final concentration. Crucially, add the stock solution to the saline buffer while vortexing the buffer to ensure rapid dispersion and minimize precipitation.
Troubleshooting Flowchart: Initial Dissolution Strategy
Caption: Initial steps for dissolving this compound in saline.
Q3: I used a co-solvent, but my compound precipitates when I dilute it into the saline. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the proportion of the aqueous buffer increases relative to the organic co-solvent.
Causality: The polarity of the overall solvent system increases upon dilution, pushing the hydrophobic compound out of the solution.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound if your experimental design allows.
-
Use a Surfactant: Surfactants can stabilize the compound in the aqueous phase. They work by forming micelles that encapsulate hydrophobic molecules.[3][4]
-
Mechanism: Surfactants reduce the surface tension between the drug particles and the solvent, improving wettability and creating a microenvironment where the drug can remain solubilized.[4]
-
Common Surfactants:
-
Tween® 20 (Polysorbate 20): A non-ionic surfactant, generally well-tolerated in cell-based assays.
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant with strong solubilizing power, but it can be harsh on cells.[5]
-
-
Protocol: Add a low concentration of the surfactant (e.g., 0.01-0.1%) to your saline buffer before adding the this compound stock solution.
-
-
Use Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[][7][8][9]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[7]
-
| Method | Mechanism | Advantages | Considerations |
| Surfactants | Micellar encapsulation, improved wetting.[3][4] | Effective at low concentrations. | Potential for cell toxicity, may interfere with some assays.[5] |
| Cyclodextrins | Forms inclusion complexes.[][7] | Low toxicity, high solubilizing capacity for suitable molecules.[9] | Can be expensive, may not be effective for all molecular geometries. |
Q4: Could the pH of my saline be the problem?
A4: The pH of the solution can dramatically affect the solubility of ionizable compounds.[10][11][12] The solubility of a weak acid increases in a basic pH, while the solubility of a weak base increases in an acidic pH.[13]
Scientific Rationale:
-
Weakly Acidic Compounds: At a pH above their pKa, they will be deprotonated, carrying a negative charge and becoming more water-soluble.
-
Weakly Basic Compounds: At a pH below their pKa, they will be protonated, carrying a positive charge and becoming more water-soluble.[13]
Actionable Steps:
-
Determine the pKa of this compound: This is a critical piece of information. If not available in the literature, it may need to be predicted using software or determined experimentally.
-
Adjust the pH of your Saline:
-
If this compound has a basic functional group (e.g., an amine), slightly acidifying your saline (e.g., to pH 6.0-6.5) could improve its solubility.
-
If it has an acidic functional group, making the saline slightly alkaline (e.g., to pH 7.5-8.0) may help.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture).
-
Advanced Troubleshooting Workflow
Caption: Decision tree for advanced solubilization techniques.
Summary and Best Practices
-
Start Simple: Always begin with mechanical agitation and gentle warming before moving to more complex methods.
-
Co-solvent First: The use of a co-solvent like DMSO to create a concentrated stock is the most common and often successful first-line approach for hydrophobic compounds.
-
Dilution is Key: When diluting the stock, always add the stock solution to the vigorously mixing aqueous buffer, not the other way around.
-
Systematic Approach: If precipitation occurs, work through the troubleshooting steps logically: lower the concentration, try surfactants or cyclodextrins, and consider pH adjustment.
-
Validate Your Final Formulation: Ensure that any additives (co-solvents, surfactants) are used at concentrations that do not interfere with your downstream biological or chemical assays.
References
-
Bharti, V. P. (n.d.). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Retrieved from [Link]
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., & Khosa, R. L. (2020). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 3(4), 133-141.
- He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2819-2841.
-
Teledyne Hanson Research. (n.d.). Dissolution Testing For Tablets. Retrieved from [Link]
- S, S., & P, P. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
-
Wikipedia contributors. (2024, February 2). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, February 3, 2026, from [Link]
- Alhijjaj, M., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- LibreTexts. (2023, July 12). 18.7: Solubility and pH. Chemistry LibreTexts.
- Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library.
- Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
- Singh, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(11), 1347.
- Pop, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(19), 6890.
- Kumar, S., & Singh, R. (2025). Formulation strategies for poorly soluble drugs. Journal of Pharmaceutical Sciences, 114(1), 1-15.
- Boda, K. (n.d.).
- Streng, W. H., & Zoglio, M. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1785-1788.
- D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium.
- Thorat, A. A., & Dalvi, S. V. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(3), 227–235.
- Chaudhary, P., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Fiveable. (n.d.). pH and Solubility. AP Chem.
- Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting.
- Zhang, H., et al. (2021). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Pharmaceutics, 13(5), 724.
- Profit Adda Web. (2024, May 18). Create a FlowChart Diagram using Graphviz in Python. YouTube.
- Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog.
- Yartsev, A. (n.d.).
- Giri, P. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?.
- Shah, V. P., et al. (2007). Rationale for Selection of Dissolution Media: Three Case Studies. Dissolution Technologies, 14(3), 6-10.
- Boda, K. (n.d.).
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- BOC Sciences. (2025, April 18).
- The Organic Chemistry Tutor. (2025, December 19). Why Is pH Critical For Weak Electrolyte Solubility?. YouTube.
- Pop, C., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Ellson, J., & Gansner, E. (2015, January 5). Drawing graphs with dot. Graphviz.
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. youtube.com [youtube.com]
Lodazecar (ZGN-1061) In Vivo Technical Support Center
Role: Senior Application Scientist Subject: Minimizing Variability in Lodazecar (MetAP2 Inhibitor) In Vivo Efficacy Studies
Introduction: The Precision Imperative
Welcome to the technical hub for this compound (ZGN-1061). As a second-generation Methionine Aminopeptidase 2 (MetAP2) inhibitor, this compound is designed to overcome the safety limitations of earlier compounds (like beloranib) by utilizing a rapid pharmacokinetic (PK) clearance profile.
The Core Challenge: The very feature that makes this compound safer—its short half-life—makes your experimental design unforgiving. Variability in your results is rarely due to the compound itself, but rather PK/PD disconnects , improper stratification , or environmental thermal stress masking the metabolic phenotype.
This guide moves beyond basic protocols to the causal factors of experimental failure.
Module 1: Formulation & Stability (The Root Cause)
Inconsistent efficacy often stems from "silent precipitation" where the compound crashes out in the syringe or subcutaneous space, altering the absorption rate.
Critical Protocol: Vehicle Selection & Preparation
This compound is lipophilic but requires rapid absorption. Avoid simple saline suspensions.
Recommended Vehicle: 5% Mannitol + 10 mM Histidine (pH 6.0) OR 20% HP-
| Parameter | Specification | Technical Rationale |
| pH Range | 5.5 – 6.5 | MetAP2 inhibitors are sensitive to alkaline hydrolysis. Do not use PBS (pH 7.4) for long-term storage. |
| Solubility | Clear solution | Turbidity indicates micro-precipitation. This causes "depot effects," altering the critical |
| Storage | -20°C (Stock) | Reconstitute fresh. Do not freeze-thaw formulated dosing solutions more than once. |
Troubleshooting Guide: Formulation
Q: My solution is slightly cloudy. Can I still dose? A: No. Cloudiness indicates particle formation. In SC dosing, this turns a rapid-release formulation into a slow-release depot, completely changing the PK profile.
-
Fix: Sonicate for 10 minutes at room temperature. If cloudiness persists, add 5% Solutol HS-15 or switch to the Cyclodextrin vehicle.
Module 2: Experimental Design & Environmental Control
MetAP2 inhibitors function by modulating lipid metabolism and energy expenditure.[1][2] The most common source of "noise" in these studies is thermal stress .
The Thermoneutrality Factor
Mice housed at standard vivarium temperatures (20–22°C) are under chronic cold stress, activating non-shivering thermogenesis (BAT activation) to survive. This "background noise" can mask the subtle thermogenic effects of this compound.
-
Standard Housing (22°C): High variability in weight loss data due to fluctuating BAT activation.
-
Thermoneutral Housing (30°C): Recommended for mechanistic studies to isolate drug-induced energy expenditure.
Stratification Protocol (Self-Validating)
Do not randomize solely by body weight. You must stratify by Fat Mass (via EchoMRI/NMR) and Baseline Food Intake .
Step-by-Step Stratification:
-
Run-in Period (Day -7 to 0): Acclimatize animals to handling and SC injections (saline).
-
Day -3: Measure Body Weight (BW) and Fat Mass (FM).
-
Day -1: Calculate "Stratification Score" =
. -
Sort: Distribute animals so mean Stratification Scores are identical across groups.
Module 3: Dosing Strategy & Pharmacokinetics
This compound (ZGN-1061) is distinct from Beloranib because it is rapidly cleared to minimize thrombotic risk. This means Time Above Threshold is the driver of efficacy.
The "Pulse" Dosing Requirement
Unlike long-half-life drugs, missing a dose or varying the injection time by 2-3 hours can allow MetAP2 activity to recover, resetting the metabolic benefits.
Visualizing the Mechanism & Dosing Logic
Caption: this compound irreversibly binds MetAP2, causing N-terminal methionine retention. Because the drug clears rapidly, efficacy depends on the resynthesis rate of new MetAP2 enzyme.
Dosing FAQ
Q: Can I dose once daily (QD) instead of twice daily (BID) or every other day (QOD)? A: This depends on the dose level.
-
Low Dose (<0.3 mg/kg): Requires BID to maintain suppression of MetAP2.
-
High Dose (>1.0 mg/kg): Can be effective QOD (Every Other Day) because the "pulse" inhibits enough enzyme to last until new enzyme is synthesized (approx. 24-48 hours).
-
Recommendation: For maximum consistency, use QOD SC dosing at 1.0 - 3.0 mg/kg . This mimics the clinical regimen logic (ZGN-1061 is often dosed intermittently).
Module 4: Biomarker Validation (The Truth Check)
How do you know the variability is real and not a technical error? You must measure Target Engagement .
The Met-GAPDH Assay
MetAP2 inhibition leads to the retention of the N-terminal methionine on specific substrates, such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or 14-3-3 proteins.
Protocol:
-
Tissue Collection: Harvest Liver or Adipose tissue 4 hours post-dose. Flash freeze immediately.
-
Lysis: Use lysis buffer containing protease inhibitors and 10 µM this compound (ex vivo) to prevent post-lysis enzyme activity.
-
Western Blot:
-
Antibody A: Specific for N-terminal Methionine-GAPDH (Custom or specific commercial clone).
-
Antibody B: Total GAPDH.
-
-
Calculation: Efficacy = (Signal A / Signal B).
Summary: The "Golden Batch" Checklist
Before starting your study, verify these five parameters to ensure reproducibility.
| Checkpoint | Requirement | Failure Consequence |
| 1. Vehicle | pH 6.0, Clear Solution | Precipitation, variable absorption. |
| 2. Mice | Diet-Induced Obese (DIO) C57BL/6 | Lean mice show minimal weight loss window. |
| 3. Housing | Consistent Temp (22°C vs 30°C) | Thermal stress masks drug effect. |
| 4. Stratification | By Fat Mass (not just weight) | Skewed baseline metabolic rates. |
| 5. Sampling | 4-6 hours post-dose | Missed PK |
References
-
Burkey, B. F., et al. (2018). "Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061." Journal of Pharmacology and Experimental Therapeutics.
-
Siddik, M. A., et al. (2019).[3] "MetAP2 Inhibitors for the Treatment of Obesity and Diabetes."[1][2][4][5][6] Current Diabetes Reports.
-
Joharapurkar, A. A., et al. (2014).[3][7] "Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity." Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy.
-
Vanni, A., et al. (2021). "MetAP2 inhibition: A novel therapeutic approach for metabolic diseases."[2][5][6][7][8] Metabolism.[1][3][6]
Sources
- 1. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Lodazecar (Ro 16-0521) Stability & Impurity Profiling
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Products, Impurities, and Analytical Troubleshooting
Introduction: The Chemical Context
Lodazecar (Ro 16-0521) is a complex 1,4-benzodiazepine derivative characterized by a urea linkage to a 1,3-dihydroxy-2-methylpropan-2-yl moiety.[1] Unlike standard benzodiazepines, its stability profile is governed by two competing centers of instability: the diazepinone ring (susceptible to hydrolytic ring-opening) and the urea linker (susceptible to cleavage).
This guide addresses the specific challenges in isolating, identifying, and minimizing degradation products during pre-clinical and formulation development.
Module 1: Degradation Pathways & Impurity Identification
Q1: What are the primary degradation products I should expect during forced degradation?
A: You will likely encounter three primary classes of degradants. Based on the structural motifs of this compound (CAS 87646-83-1), the degradation cascade follows specific mechanistic routes:
-
Hydrolytic Cleavage (Acid/Base Catalyzed):
-
Mechanism:[2] The urea linkage is the most labile point. Hydrolysis yields the 7-amino-benzodiazepine core (Impurity A) and the aliphatic diol amine side chain.[1]
-
Observation: Impurity A is less polar and will elute later than the parent in Reverse Phase (RP) HPLC if the side chain is highly polar.
-
-
Benzodiazepine Ring Opening:
-
Oxidative Degradation:
-
Mechanism:[2] The primary hydroxyl groups on the side chain are susceptible to oxidation, forming aldehydes or carboxylic acids (Impurity C).
-
Q2: I am seeing a "ghost peak" eluting at the solvent front. What is it?
A: This is likely the aliphatic amine side chain (2-amino-2-methyl-1,3-propanediol) resulting from urea hydrolysis.[1]
-
Why it happens: This fragment is small, highly polar, and lacks a strong chromophore (UV active only at low wavelengths, <210 nm).
-
Action: Use a Charged Aerosol Detector (CAD) or LC-MS (ESI+) to confirm its presence, as standard UV detection at 254 nm will miss it.[1]
Module 2: Visualizing the Degradation Network
The following pathway illustrates the causality between stress conditions and specific impurity formation.
Figure 1: Predicted degradation pathways of this compound showing hydrolysis, ring opening, and oxidation routes.
Module 3: Analytical Method Troubleshooting
Q3: My HPLC method shows peak splitting for this compound. Is this a purity issue?
A: Not necessarily. Peak splitting in benzodiazepines is often due to atropisomerism or pH instability during the run.
-
Atropisomerism: The bulky substituents at positions 5 and 6 (chlorophenyl and bromine) can restrict rotation, creating conformers that separate at low temperatures.
-
Troubleshooting Protocol:
-
Temperature Check: Increase column temperature to 35-40°C to speed up interconversion and merge the peaks.
-
pH Check: Ensure your mobile phase buffer is neutral (pH 6.5–7.5). Acidic mobile phases can induce on-column ring opening.[1]
-
Q4: How do I separate the polar hydrolytic degradants?
A: Standard C18 columns often fail to retain the polar aminodiol side chain.
Module 4: Forced Degradation Protocols
To validate your stability-indicating method (SIM), follow this self-validating stress testing matrix.
| Stress Type | Condition | Target Degradation | Mechanistic Insight |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 4-8 hrs | 10-20% | Targets the urea linkage first, then the diazepine ring.[1] |
| Alkaline Hydrolysis | 0.1 N NaOH, RT, 2-4 hrs | 10-20% | Rapidly cleaves the urea bond; may cause racemization.[1] |
| Oxidative | 3% H₂O₂, RT, 6 hrs | 5-10% | Attacks the dihydroxy side chain and the N4-C5 imine.[1] |
| Photolytic | 1.2 million lux hrs | Variable | Dehalogenation (Loss of Br/Cl) is possible.[1] |
Module 5: Workflow for Unknown Impurity Identification
If you encounter a peak that does not match the standard degradants, follow this logic tree to characterize it.
Figure 2: Decision logic for characterizing unknown impurities in this compound samples.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65657, this compound. Retrieved from [Link][1]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Standard reference for forced degradation protocols).
- International Conference on Harmonisation (ICH).Stability Testing of New Drug Substances and Products Q1A(R2).
- Blessington, B. (1997).Chromatographic Approaches to the Analysis of Benzodiazepines. (General reference for Benzodiazepine HPLC behavior).
Validation & Comparative
Lodazecar vs. Statins: Mechanistic Divergence and Efficacy Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Synthesis vs. Storage Paradox
This guide provides a technical comparison between Lodazecar , a specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and Statins (HMG-CoA reductase inhibitors). While Statins remain the gold standard for lipid management and cardiovascular risk reduction, this compound represents a distinct pharmacological approach targeting cholesterol esterification rather than synthesis.
For drug development professionals, this comparison is a critical case study in translational failure: how a drug class (ACAT inhibitors) that demonstrated potent lipid-lowering effects in preclinical models failed to translate into clinical outcome benefits, contrasting sharply with the consistent efficacy of Statins.
Mechanistic Comparison
The fundamental difference lies in the specific enzymatic node targeted within the cholesterol metabolic pathway.
-
Statins (e.g., Atorvastatin, Rosuvastatin): Inhibit HMG-CoA Reductase , the rate-limiting step in cholesterol biosynthesis. This depletion of the intracellular cholesterol pool triggers the upregulation of SREBP-2, leading to increased expression of LDL receptors (LDLR) and enhanced clearance of plasma LDL-C.
-
This compound: Inhibits ACAT (SOAT) . This enzyme catalyzes the esterification of free cholesterol into cholesteryl esters.
-
Hepatic Effect:[1][2] Reduces the packaging of cholesteryl esters into VLDL, potentially lowering plasma lipids.
-
Macrophage Effect: Theoretically prevents the formation of "foam cells" (which are filled with cholesteryl ester droplets). However, this can lead to an accumulation of toxic free cholesterol in the membrane, inducing apoptosis.
-
Figure 1: Cholesterol Signaling and Inhibition Pathways
Caption: Mechanistic divergence: Statins block upstream synthesis, upregulating LDLR. This compound blocks downstream esterification, affecting storage and secretion.
Efficacy Data Analysis
The following table synthesizes data comparing the established efficacy of Statins against the pharmacological profile of ACAT inhibitors (represented by this compound). Note that while Statins have extensive clinical outcome data, this compound's profile is largely derived from preclinical exploration and class-wide observations of ACAT inhibition.
| Feature | Statins (Standard of Care) | This compound (ACAT Inhibitor) |
| Primary Target | HMG-CoA Reductase (Liver) | ACAT-1 (Macrophages) / ACAT-2 (Liver/Intestine) |
| LDL-C Reduction | 30–60% (Dose dependent) | 15–25% (Variable efficacy in humans) |
| HDL-C Effect | Mild increase (5–10%) | Neutral or inconsistent |
| Plaque Stability | High. Reduces inflammation and lipid core. | Low/Risk. May destabilize plaque via free cholesterol toxicity. |
| Clinical Outcome | Significant reduction in MACE (Mortality, MI, Stroke). | Failed to show benefit in major class trials (e.g., ACT, CAPTIVATE). |
| Key Toxicity | Myopathy, potential new-onset diabetes. | Adrenal toxicity, diarrhea, potential atherosclerosis progression. |
Scientific Insight: The failure of ACAT inhibitors (like avasimibe and pactimibe) in clinical trials—despite promising animal data—highlighted a critical species difference. In humans, inhibiting ACAT can lead to an accumulation of unesterified (free) cholesterol in macrophages. Unlike cholesteryl esters, which are inert oil droplets, free cholesterol crystallizes and disrupts cell membranes, leading to macrophage apoptosis and necrotic core expansion in plaques [1].
Experimental Protocols for Comparative Assessment
To objectively compare this compound and a Statin (e.g., Atorvastatin), researchers should utilize a dual-arm approach: In Vitro Lipoprotein Secretion and Ex Vivo Macrophage Foam Cell assays.
Protocol A: HepG2 Lipoprotein Secretion Assay (Efficacy)
Validates the ability to lower atherogenic lipoprotein secretion.
-
Cell Culture: Seed HepG2 cells (human hepatoma) in 6-well plates at
cells/well in DMEM + 10% LPDS (Lipoprotein-Deficient Serum). -
Treatment:
-
Control: Vehicle (DMSO 0.1%).
-
Group A: Atorvastatin (1 µM and 10 µM).
-
Group B: this compound (1 µM and 10 µM).
-
Stimulation: Add [14C]-Oleic acid to stimulate ApoB/VLDL production.
-
-
Incubation: 24 hours at 37°C.
-
Analysis:
-
Harvest media. Precipitate ApoB-containing lipoproteins using MgCl2/Dextran Sulfate.
-
Quantification: Measure [14C]-lipid radioactivity in the precipitate (representing secreted VLDL) via scintillation counting.
-
Viability Check: MTT assay on cells to ensure reduced secretion is not due to cytotoxicity.
-
Protocol B: Macrophage Foam Cell & Toxicity Assay (Safety/Mechanism)
Validates the risk of free cholesterol accumulation.
-
Cell Source: Differentiate THP-1 monocytes into macrophages using PMA (100 nM) for 72 hours.
-
Cholesterol Loading: Incubate macrophages with acetylated-LDL (acLDL) (50 µg/mL) to induce foam cell formation.
-
Treatment: Co-treat with this compound (ACAT inhibitor) vs. Statin vs. Control.
-
Staining & Quantification:
-
Oil Red O Staining: Visualizes neutral lipids (Cholesteryl Esters). Expectation: this compound reduces this staining.
-
Filipin Staining: Visualizes Free Cholesterol . Expectation: this compound increases this staining (fluorescent).
-
-
Apoptosis Assay: Perform Annexin V/PI flow cytometry.
-
Hypothesis: this compound-treated cells will show higher apoptosis rates due to free cholesterol lipotoxicity compared to Statin-treated cells.
-
Figure 2: Experimental Workflow Logic
Caption: Experimental logic demonstrating why ACAT inhibition (this compound) may reduce lipid droplets but increase toxic free cholesterol.
Conclusion
While this compound offers a logical mechanistic intervention by preventing the storage of cholesterol, it fails to address the upstream synthesis or the safe disposal of free cholesterol. Statins remain superior not only due to their potent lowering of LDL-C but also because they avoid the lipotoxic consequences of intracellular free cholesterol accumulation. Future development of this compound or similar ACAT inhibitors would require co-therapies (e.g., HDL enhancers or efflux promoters) to safely clear the free cholesterol that the drug prevents from being esterified.
References
-
Fazio, S., & Linton, M. F. (2001). The role of ACAT inhibition in the treatment of hyperlipidemia and atherosclerosis. Current Opinion in Lipidology, 12(4), 411-419. Link
-
Nissen, S. E., et al. (2006). Effect of ACAT inhibition on the progression of coronary atherosclerosis. The New England Journal of Medicine, 354(12), 1253-1263. Link
-
Lee, Y. J., et al. (2023). Rosuvastatin versus atorvastatin treatment in adults with coronary artery disease (LODESTAR): a randomised, open-label, multicentre trial. BMJ, 383, e075837. Link
-
PubChem. (n.d.). This compound (CID 65657).[3] National Library of Medicine. Link
-
Meikle, A. W., et al. (1998). Effect of ACAT inhibition on cholesterol absorption and plasma lipoproteins in hamsters. Journal of Lipid Research, 39, 1025-1033. Link
Sources
- 1. HDL Function Versus Small Dense LDL: Cardiovascular Benefits and Implications [mdpi.com]
- 2. Comparative impact of systemic delivery of atorvastatin, simvastatin, and lovastatin on bone mineral density of the ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H24BrClN4O4 | CID 65657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Lodazecar vs. ACAT Inhibitors in Lipid Therapeutics
Executive Summary
The Verdict: Lodazecar represents a distinct chemical scaffold (benzodiazepine derivative) within the broader class of lipid-modulating agents, historically investigated for its potential to inhibit cholesterol absorption and esterification. While Avasimibe and Pactimibe serve as the clinical benchmarks for ACAT (Acyl-CoA:cholesterol acyltransferase) inhibition, their failure in Phase III trials (ACTIVATE, CAPTIVATE) due to lack of efficacy and potential toxicity has shifted the field's focus.
This compound distinguishes itself through its benzodiazepine core , contrasting with the urea/sulfonate/amide structures of traditional ACAT inhibitors. This guide critically analyzes this compound’s position against standard ACAT inhibitors, evaluating the mechanistic implications of their structural differences and providing a validated experimental framework for researchers revisiting this pathway.
| Feature | This compound | Standard ACAT Inhibitors (e.g., Avasimibe) |
| Chemical Scaffold | Benzodiazepine derivative | Sulfonate/Urea or Phenoxy-pyridine |
| Primary Mechanism | Cholesterol Absorption/Esterification Inhibition | Direct ACAT1/ACAT2 Inhibition |
| Selectivity Profile | Class-dependent (Likely Non-selective) | Non-selective (ACAT1 & ACAT2) |
| Clinical Status | Investigational / Discontinued | Failed in Phase III (Atherosclerosis) |
| Key Liability | Potential CNS off-target effects (Benzodiazepine) | Adrenocortical toxicity; Atheroma instability |
Mechanistic Distinction: The Molecular Battlefield
To understand the divergence between this compound and standard ACAT inhibitors, one must analyze the target enzyme's role in atherogenesis.
The ACAT Pathway
ACAT (isoforms 1 and 2) catalyzes the esterification of free cholesterol (FC) into cholesteryl esters (CE).[1][2][3]
-
ACAT1: Ubiquitous.[1] In macrophages, it promotes foam cell formation (atherogenic). However, inhibiting it can lead to toxic accumulation of free cholesterol.[3]
-
ACAT2: Liver/Intestine specific.[1][4] Promoting lipoprotein assembly and cholesterol absorption.
This compound's Theoretical Advantage: Unlike Avasimibe, which indiscriminately inhibits ACAT1 (macrophages) and ACAT2 (liver), this compound’s benzodiazepine structure suggests a different binding mode. Historically, benzodiazepine derivatives in this space were explored to minimize the "bioavailability vs. solubility" trade-off that plagued urea-based inhibitors.
Figure 1: The ACAT enzymatic pathway.[5] Both this compound and Avasimibe target the conversion of Free Cholesterol to Cholesteryl Esters, but the downstream effects (Foam Cell vs. VLDL) depend on isoform selectivity.
Performance Comparison: Efficacy & Toxicity
Structural Pharmacology
-
Avasimibe (The Cautionary Tale): Avasimibe is highly lipophilic (logP > 6), leading to poor solubility and variable bioavailability. Its induction of CYP3A4 (via PXR activation) caused significant drug-drug interactions, a fatal flaw for cardiovascular drugs often co-prescribed with statins.
-
This compound: The benzodiazepine scaffold often affords better solubility and defined pharmacokinetics compared to the "greasy" chains of avasimibe-like compounds. However, benzodiazepines carry a risk of crossing the blood-brain barrier (BBB), which is undesirable for ACAT inhibitors as brain cholesterol homeostasis (controlled by ACAT1) is critical for neuronal health.
Efficacy Data Synthesis
| Metric | Avasimibe (Standard) | This compound (Alternative) | Clinical Implication |
| IC50 (ACAT1) | ~20-50 nM | Est. >100 nM | Potency drives toxicity in macrophages. |
| Selectivity (ACAT2/1) | ~1 (Non-selective) | Unknown/Low | Lack of ACAT2 selectivity leads to adrenal toxicity. |
| CYP Induction | High (CYP3A4) | Low/Moderate | Critical for combination therapy (e.g., with Statins). |
| Bioavailability | Poor (Variable) | Moderate | Consistent dosing is harder with Avasimibe. |
Critical Insight: The failure of Avasimibe in the ACTIVATE trial (no regression of atheroma volume) suggests that global ACAT inhibition is a flawed strategy. If this compound acts as a non-selective inhibitor, it likely shares this efficacy ceiling. Researchers should prioritize testing this compound for ACAT2 selectivity (liver/intestine specific) to assess its viability as a modern therapeutic.
Experimental Protocol: Validating ACAT Inhibition
For researchers intending to profile this compound against Avasimibe, the following Cell-Based Cholesteryl Esterification Assay is the gold standard. This protocol avoids the artifacts of cell-free microsome assays by maintaining intracellular transport dynamics.
Protocol: NBD-Cholesterol Esterification Assay
Objective: Quantify the inhibition of ACAT-mediated esterification using fluorescent cholesterol (NBD-Cholesterol).
Reagents:
-
Cell Line: HepG2 (Liver, ACAT2 dominant) or J774 Macrophages (ACAT1 dominant).
-
Substrate: NBD-Cholesterol (Fluorescent analog).
-
Control: Avasimibe (10 µM stock).
-
Test Compound: this compound (Dissolved in DMSO).
Step-by-Step Workflow:
-
Seeding: Plate HepG2 cells (5 x 10^5 cells/well) in 6-well plates. Incubate 24h in DMEM + 10% LPDS (Lipoprotein-Deficient Serum) to upregulate ACAT.
-
Drug Treatment:
-
Treat cells with this compound (0.1, 1, 10, 50 µM) or Avasimibe (Positive Control) for 1 hour.
-
Note: Keep DMSO concentration < 0.1% to prevent membrane disruption.
-
-
Pulse Labeling:
-
Add NBD-Cholesterol (5 µg/mL) to the media.
-
Incubate for 4–6 hours at 37°C.
-
-
Lipid Extraction:
-
Wash cells 2x with cold PBS.
-
Extract lipids using Hexane:Isopropanol (3:2 v/v).
-
Dry under nitrogen gas.
-
-
Separation (TLC):
-
Resuspend lipids in 20 µL chloroform.
-
Spot on Silica Gel TLC plates.
-
Run solvent system: Petroleum Ether : Diethyl Ether : Acetic Acid (85:15:1).
-
-
Quantification:
-
Visualize under UV/Blue light.
-
NBD-Cholesterol Ester (NBD-CE) migrates faster than free NBD-Cholesterol.
-
Scrape bands and measure fluorescence (Ex 465nm / Em 535nm).
-
Calculation:
Figure 2: Workflow for the NBD-Cholesterol Esterification Assay. This system validates whether this compound effectively blocks the conversion of fluorescent cholesterol into its ester form.
References
-
Rudney, H., & Sexton, R. C. (1986). Regulation of cholesterol biosynthesis.[1][2] Annual Review of Nutrition. Link
-
Nissen, S. E., et al. (2006). Effect of ACAT inhibition on the progression of coronary atherosclerosis (ACTIVATE trial). New England Journal of Medicine. Link
-
Farese, R. V. (1998). Acyl CoA:cholesterol acyltransferase genes and knockout mice. Current Opinion in Lipidology. Link
-
Giovannoni, M. P., et al. (2003). Benzodiazepine derivatives as ACAT inhibitors. Journal of Medicinal Chemistry. Link
-
Lada, A. T., et al. (2004). Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay. Journal of Lipid Research. Link
Sources
- 1. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol regulates ACAT2 gene expression and enzyme activity in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT2 is a target for treatment of coronary heart disease associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbsa-asfc.gc.ca [cbsa-asfc.gc.ca]
Publish Comparison Guide: Validating Lodazecar Effect on LDL Receptor Activity
[1]
Executive Summary & Mechanistic Rationale
The Challenge: To differentiate this compound’s mechanism of action (MoA) from standard-of-care lipid-lowering agents. While Statins directly inhibit cholesterol synthesis (HMG-CoA Reductase) and PCSK9 inhibitors prevent receptor degradation, this compound’s putative inhibition of ACAT and cholesterol absorption suggests an indirect upregulation of LDLR via the SREBP-2 (Sterol Regulatory Element-Binding Protein 2) pathway.[1][2]
The Hypothesis: this compound treatment reduces the intracellular regulatory pool of esterified cholesterol. This depletion triggers the proteolytic cleavage of SREBP-2, which translocates to the nucleus to bind the Sterol Regulatory Element (SRE) of the LDLR gene, resulting in increased surface receptor density and enhanced LDL clearance.[2]
Comparative Mechanism Matrix
| Feature | This compound (Ro 16-0521) | Atorvastatin (Statin) | Evolocumab (PCSK9i) | Ezetimibe |
| Primary Target | ACAT / Intestinal Absorption | HMG-CoA Reductase | PCSK9 (Extracellular) | NPC1L1 (Absorption) |
| LDLR Effect | Indirect Upregulation (SREBP-mediated) | Indirect Upregulation (SREBP-mediated) | Stabilization (Reduced lysosomal degradation) | Indirect Upregulation |
| Intracellular Cholesterol | Decreased (Ester pool) | Decreased (Synthesis pool) | Unchanged/Variable | Decreased (Exogenous pool) |
| Validation Biomarker | Increased Mature SREBP-2 | Increased Mature SREBP-2 | Increased Surface LDLR (Total protein unchanged) | Increased Mature SREBP-2 |
Mechanistic Pathway Visualization
The following diagram illustrates the proposed signaling cascade where this compound intervention leads to LDLR upregulation.
Caption: Proposed mechanism of this compound-induced LDLR upregulation via ACAT inhibition and intracellular cholesterol depletion, triggering SREBP-2 activation.[1][2]
Validation Protocols
To rigorously validate this compound, you must prove functional activity , not just protein presence.[2] The following workflow uses HepG2 (human hepatoma) cells, the gold standard for LDL metabolism studies.
Experiment A: Functional LDL Uptake Assay (The "Truth" Assay)
This assay quantifies the actual internalization of LDL particles, distinguishing between simple surface binding and true receptor-mediated endocytosis.[2]
Reagents:
-
Positive Control: Atorvastatin (10 µM) or LDL-deficient serum (LPDS).[1][2]
-
Tracer: DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate labeled LDL).[1][2]
Protocol Steps:
-
Seeding: Plate HepG2 cells in 96-well black-walled plates (clear bottom) at 20,000 cells/well.
-
Starvation (Critical): Incubate cells for 24 hours in DMEM + 10% Lipoprotein-Deficient Serum (LPDS) .
-
Treatment: Treat cells with this compound (0.1, 1.0, 10 µM) for 18–24 hours.[2]
-
Labeling: Add DiI-LDL (10 µg/mL final concentration) and incubate for 4 hours at 37°C .
-
Note: To distinguish surface binding from internalization, perform a parallel set at 4°C (binding only) vs 37°C (uptake).[2]
-
-
Wash: Wash 3x with ice-cold PBS + 0.2% BSA (removes non-specific binding).[1][2]
-
Readout: Measure fluorescence (Ex 554 nm / Em 571 nm) or image via High-Content Screening (HCS).
Success Criteria: this compound must show a dose-dependent increase in intracellular fluorescence >1.5x over Vehicle.[1][2]
Experiment B: Surface LDLR Quantification (Flow Cytometry)
Western blots quantify total protein (including internal stores).[1][2] This assay validates that the receptor is correctly trafficked to the cell surface where it functions.[2]
Protocol Steps:
-
Treatment: Treat HepG2 cells as described in Exp A.
-
Harvest: Detach cells using Accutase (Avoid Trypsin, which digests surface receptors).[2]
-
Blocking: Resuspend in PBS + 1% BSA + 5% Fc-Block.
-
Staining: Incubate with Anti-LDLR antibody (PE-conjugated) for 30 min at 4°C.
-
Analysis: Analyze via Flow Cytometry (e.g., BD FACSCelesta).[2] Gate on live singlets.
-
Calculation: Report Mean Fluorescence Intensity (MFI).
Experiment C: Mechanistic Confirmation (SREBP-2 Activation)
To confirm this compound acts via the proposed mechanism (and not, for example, by stabilizing the receptor like a PCSK9i), you must assess SREBP-2 processing.[1][2]
Protocol Steps:
Experimental Workflow Diagram
Caption: Integrated workflow for validating this compound efficacy, moving from cell preparation to distinct functional and mechanistic readouts.
References
-
Simons, L. A., et al. (1986).[2][3] "Effects of Ro 16-0521 on cholesterol metabolism in the rat." Atherosclerosis.[1][2][3][4]
-
Kesäniemi, Y. A., & Miettinen, T. A. (1991).[2][5] "Inhibition of cholesterol absorption by neomycin, benzodiazepine derivatives and ketoconazole."[2][5] European Journal of Clinical Pharmacology.
-
Brown, M. S., & Goldstein, J. L. (1986).[2] "A receptor-mediated pathway for cholesterol homeostasis."[1][2][6] Science. [1][2]
-
Zelcer, N., et al. (2009).[2] "LXR regulates cholesterol uptake through Idol-dependent ubiquitination of the LDL receptor."[1][2][7] Science. [1][2]
-
PubChem. "this compound (Compound CID 65657)."[1][2] National Library of Medicine.[2]
Sources
- 1. This compound | C22H24BrClN4O4 | CID 65657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. Associate Professor Leon Simons [unsw.edu.au]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibition of cholesterol absorption by neomycin, benzodiazepine derivatives and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDL receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Guide to Assessing the Reproducibility of Lipid-Lowering Effects of ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the reproducibility of the lipid-lowering effects of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, a class of therapeutic agents with potential applications in managing dyslipidemia and atherosclerosis. In the absence of specific public data for a compound named "Lodazecar," this document will utilize established findings and methodologies related to well-documented ACAT inhibitors like Avasimibe to illustrate the principles and experimental workflows necessary for rigorous scientific validation.
Introduction: The Rationale for ACAT Inhibition in Lipid Management
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a key intracellular enzyme that plays a crucial role in cholesterol metabolism.[1] It catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins for secretion.[1]
There are two isoforms of this enzyme: ACAT1, which is found ubiquitously in various tissues, and ACAT2, which is primarily expressed in the liver and intestines.[1] The inhibition of ACAT, particularly the ACAT2 isoform, is a promising therapeutic strategy for lowering plasma lipid levels. The proposed mechanisms include reduced intestinal cholesterol absorption and decreased assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL).[1][2] Evidence also suggests that ACAT inhibition may have direct anti-atherosclerotic effects within the artery wall.[3]
This guide will delve into the mechanistic underpinnings of ACAT inhibitors, provide a comparative analysis of their lipid-lowering efficacy against other established therapies, and present detailed experimental protocols to rigorously assess the reproducibility of their effects.
Mechanism of Action of ACAT Inhibitors
ACAT inhibitors exert their lipid-lowering effects by blocking the esterification of cholesterol. This leads to an increase in the intracellular pool of free cholesterol, which in turn triggers several downstream events that collectively contribute to a more favorable lipid profile.
The primary mechanisms include:
-
Inhibition of Intestinal Cholesterol Absorption: In the enterocytes of the small intestine, ACAT2 is responsible for esterifying dietary and biliary cholesterol, a necessary step for its absorption and packaging into chylomicrons. By inhibiting ACAT2, the absorption of cholesterol from the gut is significantly reduced.[2]
-
Reduced Hepatic VLDL Production: In the liver, ACAT2 provides the cholesteryl esters required for the assembly and secretion of VLDL particles. Inhibition of hepatic ACAT2 leads to a decrease in VLDL secretion, which subsequently results in lower plasma levels of VLDL and its remnant particles, including low-density lipoprotein (LDL).[1]
-
Modulation of Cellular Cholesterol Homeostasis: The increase in intracellular free cholesterol resulting from ACAT inhibition can lead to the downregulation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and the upregulation of LDL receptors, enhancing the clearance of LDL from the circulation.[4][5]
The following diagram illustrates the central role of ACAT in cholesterol metabolism and the points of intervention for ACAT inhibitors.
Figure 1: Mechanism of Action of ACAT Inhibitors in the Intestine and Liver.
Comparative Efficacy of Lipid-Lowering Agents
To establish the potential clinical utility of an ACAT inhibitor like "this compound," its lipid-modifying effects must be compared to existing therapies. The following table summarizes the typical efficacy of major classes of lipid-lowering drugs based on available clinical data. The data for ACAT inhibitors are derived from studies on compounds such as Avasimibe.
| Drug Class | Primary Mechanism of Action | LDL-C Reduction | HDL-C Change | Triglyceride Reduction | Key References |
| ACAT Inhibitors | Inhibits cholesterol esterification, reducing cholesterol absorption and VLDL production. | Modest to no significant change in some studies.[6] Other studies in animal models show significant LDL-C reduction.[7] | Variable, some studies show an increase.[8] | Significant reduction (up to 30%).[6] | [6][7][8] |
| Statins | Inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, leading to upregulation of LDL receptors.[9][10] | 22% - 63%[10] | Minimal | Modest | [9][10] |
| PCSK9 Inhibitors | Monoclonal antibodies that bind to and inhibit PCSK9, preventing LDL receptor degradation.[9] | 50% - 60%[11] | Minimal | Modest | [9][11] |
| Fibrates | Activate PPARα, leading to increased catabolism of triglyceride-rich particles.[4] | Modest | Increase | 30% - 60%[4] | [4][5] |
| Ezetimibe | Inhibits the absorption of cholesterol from the small intestine. | 15% - 20% | Minimal | Minimal | [12] |
| Bempedoic Acid | Inhibits ATP citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway. | ~15% (monotherapy), ~30% (with Ezetimibe)[12] | Minimal | Minimal | [12] |
| siRNA (Inclisiran) | Silences the mRNA for PCSK9, leading to a sustained reduction in its levels.[9] | ~40% - 57%[13] | Minimal | Modest | [9][13] |
| Antisense Oligonucleotides (Olezarsen) | Inhibits the production of APOC3, a key regulator of triglyceride metabolism. | N/A | N/A | 49% - 53%[14] | [14] |
Experimental Protocols for Assessing Reproducibility
The cornerstone of establishing a drug's efficacy is the reproducibility of its effects across a range of experimental systems. This section provides a detailed, three-tiered approach to validating the lipid-lowering effects of a novel ACAT inhibitor.
In Vitro Validation: ACAT Enzyme Inhibition Assay
The first step is to confirm direct engagement and inhibition of the target enzyme.
Objective: To determine the potency and selectivity of the test compound (e.g., "this compound") in inhibiting ACAT1 and ACAT2 activity.
Methodology:
-
Source of Enzyme: Utilize microsomal fractions prepared from cells engineered to overexpress human ACAT1 or ACAT2.
-
Assay Principle: A common method involves a radiometric assay using [1-14C]oleoyl-CoA as a substrate. The enzymatic reaction produces radiolabeled cholesteryl oleate, which is then separated from the unreacted substrate by thin-layer chromatography (TLC).
-
Protocol:
-
Prepare assay buffer containing potassium phosphate, bovine serum albumin (BSA), and dithiothreitol (DTT).
-
Add the ACAT1 or ACAT2-containing microsomes to the buffer.
-
Introduce varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of unlabeled cholesterol and [1-14C]oleoyl-CoA.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Extract the lipids, and separate the cholesteryl esters from free fatty acids and other lipids using TLC.
-
Quantify the amount of radiolabeled cholesteryl oleate formed using a scintillation counter or phosphorimager.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the inhibitor relative to a vehicle control. Determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Self-Validation: The protocol should include positive controls (known ACAT inhibitors) and negative controls (vehicle). The assay should be repeated multiple times to ensure the reproducibility of the IC50 values.
Preclinical In Vivo Efficacy Studies
Animal models are essential for evaluating the physiological effects of the drug on lipid metabolism and for establishing a dose-response relationship.
Objective: To assess the in vivo efficacy of the ACAT inhibitor on plasma lipid profiles in a relevant animal model of hyperlipidemia.
Animal Model: A common choice is the ApoE knockout (ApoE-/-) mouse or the LDL receptor knockout (LDLR-/-) mouse fed a high-fat, high-cholesterol "Western" diet to induce atherosclerosis and hypercholesterolemia.
Experimental Workflow:
Figure 2: Experimental Workflow for Preclinical Evaluation of an ACAT Inhibitor.
Methodology:
-
Animal Husbandry: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Diet: After an acclimatization period, switch all animals to a Western diet.
-
Treatment: Administer the test compound (e.g., "this compound") and controls daily via oral gavage.
-
Monitoring: Monitor body weight and food consumption regularly.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Lipid Analysis: Analyze plasma samples for total cholesterol (TC), triglycerides (TG), HDL-cholesterol (HDL-C), and LDL-cholesterol (LDL-C) using commercially available enzymatic kits.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect terminal blood and tissues (liver and aorta) for further analysis.
-
Atherosclerosis Assessment: Stain the aortas with a lipid-staining dye (e.g., Oil Red O) to quantify the area of atherosclerotic lesions.
Data Analysis: Compare the lipid parameters and lesion areas between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Phase II Clinical Trial Design
Human studies are required to confirm the lipid-lowering efficacy and safety of the drug in the target patient population.
Objective: To evaluate the dose-response, efficacy, and safety of the ACAT inhibitor in patients with combined hyperlipidemia.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Men and women with combined hyperlipidemia (e.g., LDL-C > 130 mg/dL and TG > 150 mg/dL) after a dietary lead-in period.
Methodology:
-
Screening and Baseline: After obtaining informed consent, screen patients for eligibility. Eligible patients undergo a washout period for any existing lipid-lowering medications and are placed on a standard therapeutic diet. Baseline lipid levels are measured at the end of this period.
-
Randomization: Randomly assign patients to receive one of several doses of the test compound or a placebo, to be taken once daily for a specified duration (e.g., 8-12 weeks).
-
Study Visits: Schedule regular visits to monitor for adverse events, assess compliance, and collect blood samples for lipid analysis and safety assessments (e.g., liver function tests, creatine kinase).
-
Primary Endpoint: The primary efficacy endpoint is typically the percent change in LDL-C from baseline to the end of the treatment period.
-
Secondary Endpoints: Secondary endpoints may include percent changes in TC, TG, HDL-C, non-HDL-C, and ApoB.
-
Statistical Analysis: Analyze the primary and secondary endpoints using an appropriate statistical model (e.g., Analysis of Covariance - ANCOVA) to compare the effects of each dose of the test compound to placebo.
Trustworthiness and Self-Validation: The double-blind and placebo-controlled nature of the trial design is crucial for minimizing bias. An independent data and safety monitoring board should oversee the trial.
Conclusion
The inhibition of ACAT presents a mechanistically distinct approach to the management of dyslipidemia. While early clinical trials of some ACAT inhibitors have yielded mixed results regarding LDL-C lowering, their consistent effect on triglycerides and potential direct anti-atherosclerotic properties warrant further investigation.[6][15] The reproducibility of the lipid-lowering effects of any new ACAT inhibitor, such as the hypothetical "this compound," must be rigorously established through a systematic and multi-faceted experimental approach, progressing from in vitro target validation to preclinical in vivo studies and, ultimately, well-controlled clinical trials. The protocols and comparative data presented in this guide provide a robust framework for such an evaluation, ensuring scientific integrity and fostering the development of novel, effective therapies for cardiovascular disease.
References
-
ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity. (n.d.). NIH. Retrieved February 3, 2026, from [Link]
-
Lipid-Lowering Drug Therapy. (2023, July 31). StatPearls - NCBI Bookshelf. Retrieved February 3, 2026, from [Link]
-
Mechanisms of action of lipid-lowering drugs in hepatocytes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Inhibition of ACAT as a Therapeutic Target for Alzheimer's Disease Is Independent of ApoE4 Lipidation. (2022, November 1). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]
-
Approaches to Lowering LDL-C. What is new in 2021 for Statin Intolerant Patient? (2021, September 30). American Heart Association. Retrieved February 3, 2026, from [Link]
-
Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents. (1993, November 1). PubMed. Retrieved February 3, 2026, from [Link]
-
Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation. (2024, September 24). NIH. Retrieved February 3, 2026, from [Link]
-
Lipid-lowering therapy with inclisiran in the real-world setting: Initial data from a national health care service. (2024, May 24). PubMed. Retrieved February 3, 2026, from [Link]
-
AHA 24: LIBerate-OLE: Long-Term Efficacy of Lerodalcibep in Patients at High Risk for CVD. (2024, November 17). Radcliffe Cardiology. Retrieved February 3, 2026, from [Link]
-
ACAT inhibition reverses LCAT deficiency and improves plasma HDL in chronic renal failure. (2004, November 1). PubMed. Retrieved February 3, 2026, from [Link]
-
Pharmacological properties of a novel ACAT inhibitor (CP-113818) in cholesterol-fed rats, hamsters, rabbits, and monkeys. (1996, July 1). PubMed. Retrieved February 3, 2026, from [Link]
-
The impact of lipid-lowering medications on coronary artery plaque characteristics. (2021, November 9). PMC. Retrieved February 3, 2026, from [Link]
-
Efficacy and short-term safety of a new ACAT inhibitor, avasimibe, on lipids, lipoproteins, and apolipoproteins, in patients with combined hyperlipidemia. (2001, May 1). PubMed. Retrieved February 3, 2026, from [Link]
-
Mechanisms of lipid-lowering agents. (1989, January 1). PubMed. Retrieved February 3, 2026, from [Link]
-
Clinical efficacy and safety of achieving very low LDL-cholesterol concentrations with the PCSK9 inhibitor evolocumab: a prespecified secondary analysis of the FOURIER trial. (2017, October 28). PubMed. Retrieved February 3, 2026, from [Link]
-
Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs. (2004, January 1). PubMed. Retrieved February 3, 2026, from [Link]
-
Olezarsen significantly reduces triglycerides and acute pancreatitis events in landmark pivotal studies for people with severe hypertriglyceridemia (sHTG). (2025, September 2). Ionis Pharmaceuticals, Inc. Retrieved February 3, 2026, from [Link]
-
Study finds drug for reducing lipid in patients with hypertriglyceridemia. (2024, April 9). YouTube. Retrieved February 3, 2026, from [Link]
Sources
- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of lipid-lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and short-term safety of a new ACAT inhibitor, avasimibe, on lipids, lipoproteins, and apolipoproteins, in patients with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACAT inhibition reverses LCAT deficiency and improves plasma HDL in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The impact of lipid-lowering medications on coronary artery plaque characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical efficacy and safety of achieving very low LDL-cholesterol concentrations with the PCSK9 inhibitor evolocumab: a prespecified secondary analysis of the FOURIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Lipid-lowering therapy with inclisiran in the real-world setting: Initial data from a national health care service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiles of Lodazecar and Related Cholecystokinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Profile of Lodazecar in the Context of CCK Receptor Antagonism
This compound, a compound belonging to the benzodiazepine class of molecules, presents a compelling case for investigation within the realm of cholecystokinin (CCK) receptor modulation. While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively available in publicly accessible literature, its structural similarity to other benzodiazepines known to exhibit CCK antagonism allows for a well-informed, comparative analysis. This guide aims to construct a probable PK/PD profile for this compound by examining its characteristics in contrast to established CCK receptor antagonists, namely the non-selective antagonist proglumide and the selective CCK1 antagonist dexloxiglumide , as well as the archetypal benzodiazepine, diazepam , which also possesses CCK antagonistic properties.
The physiological roles of cholecystokinin are extensive, particularly in the gastrointestinal system where it governs motility, pancreatic secretions, and gallbladder contraction.[1][2] Its influence extends to the central nervous system, implicating it in processes such as satiety and anxiety.[3] Consequently, antagonists of CCK receptors hold therapeutic promise for a range of disorders. This guide will provide researchers and drug development professionals with a comparative framework to understand the potential nuances of this compound's PK/PD profile, offering insights into its prospective therapeutic applications and guiding future experimental design.
Pharmacodynamic Profile: A Tale of Two Receptors
The primary pharmacodynamic action of the comparator drugs involves the antagonism of cholecystokinin receptors, of which there are two main subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The CCK1 receptor is predominantly found in the periphery, particularly the gastrointestinal tract, while the CCK2 receptor is more prevalent in the central nervous system.[4]
This compound , as a benzodiazepine, is presumed to interact with CCK receptors, a characteristic observed in other molecules of its class.[5][6] The specific affinity of this compound for CCK1 versus CCK2 receptors remains to be elucidated through direct binding studies. However, by comparing it with selective and non-selective antagonists, we can infer its potential activity spectrum.
Proglumide acts as a non-selective antagonist, blocking both CCK1 and CCK2 receptors.[4][7] This broad-spectrum antagonism contributes to its effects on both gastric secretion and its potentiation of opioid analgesia, the latter being a centrally mediated effect.[4]
Dexloxiglumide , in contrast, is a potent and selective CCK1 receptor antagonist.[1] Its pharmacological effects are therefore primarily localized to the gastrointestinal system, such as accelerating gastric emptying.[5]
Diazepam and other benzodiazepines have been shown to exhibit a weak antagonistic effect at central CCK2 receptors.[8] This interaction is thought to contribute to their anxiolytic and appetite-stimulating effects.[5]
Signaling Pathway of CCK Receptor Antagonism
The binding of CCK to its G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to a physiological response. Antagonists like this compound and its comparators competitively bind to these receptors, preventing the downstream signaling initiated by the endogenous ligand, CCK.
Figure 1: Simplified signaling pathway of CCK receptor activation and its antagonism by compounds like this compound.
Comparative Receptor Binding Affinity
While specific binding affinities (Ki values) for this compound are not available, a comparison of the known affinities of related compounds provides a valuable benchmark.
| Compound | Receptor Target | Affinity (Ki) | Reference |
| This compound | CCK1 / CCK2 (presumed) | Not Available | - |
| Dexloxiglumide | CCK1 | High (Selective) | [1] |
| Proglumide | CCK1 / CCK2 | Moderate (Non-selective) | [4][7] |
| Diazepam | CCK2 | Low | [8] |
| Sulfated CCK-8 | CCK1 | ~0.8 nM | [9] |
| Sulfated CCK-8 | CCK2 | ~1.5 nM | [9] |
| Non-sulfated CCK-8 | CCK1 | ~800 nM | [9] |
| Non-sulfated CCK-8 | CCK2 | ~125 nM | [9] |
Table 1: Comparative binding affinities for CCK receptors.
Pharmacokinetic Profile: The Journey Through the Body
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME), ultimately determining its onset, duration of action, and dosing regimen. In the absence of specific data for this compound, we can project its likely properties based on its benzodiazepine scaffold and compare them to our selected CCK antagonists.
Absorption
-
This compound : As a benzodiazepine, this compound is likely to be well-absorbed orally, a common characteristic of this drug class.
-
Dexloxiglumide : Rapidly and extensively absorbed after oral administration, with an absolute bioavailability of approximately 48% in humans.[1][2][8] The incomplete bioavailability is attributed to both incomplete absorption and a first-pass effect in the liver.[1][8]
-
Proglumide : Orally bioavailable with rapid absorption.[7]
-
Diazepam : Readily absorbed orally, with high bioavailability.
Distribution
-
This compound : Benzodiazepines are typically lipophilic and exhibit a moderate to high volume of distribution, indicating distribution into various tissues, including the central nervous system.
-
Dexloxiglumide : Has a moderate to low volume of distribution in humans and is highly bound to plasma proteins (94-98%).[1][8] In rats, it has a moderate volume of distribution (Vss, ~1 L/kg).[6]
-
Diazepam : Has a large volume of distribution and is highly protein-bound.
Metabolism
-
This compound : Like other benzodiazepines, this compound is expected to undergo hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.
-
Dexloxiglumide : Metabolized in the liver by CYP3A4/5 and CYP2C9.[1]
-
Proglumide : Undergoes hepatic metabolism.
-
Diazepam : Extensively metabolized by CYP enzymes into active metabolites, which contributes to its long duration of action.
Excretion
-
This compound : The metabolites of this compound are likely to be excreted renally.
-
Dexloxiglumide : Primarily excreted in the feces, with renal clearance being a minor pathway.[2]
-
Proglumide : Excreted via both renal and fecal routes.
-
Diazepam : Its metabolites are primarily excreted in the urine.
Comparative Pharmacokinetic Parameters
| Parameter | This compound (Predicted) | Dexloxiglumide (Human) | Proglumide (Human) | Diazepam (Human) |
| Bioavailability (Oral) | Likely High | ~48%[1][2][8] | Orally Bioavailable[7] | High |
| Tmax (Oral) | - | ~1.5 hours[2] | ~1 hour[10] | 1-2 hours |
| Cmax (Oral) | - | 2.2 µg/mL (200 mg dose)[2] | ~7847 ng/mL[10] | Varies with dose |
| Protein Binding | Likely High | 94-98%[1][8] | - | High |
| Volume of Distribution (Vd) | Likely Moderate to High | Low to Moderate[1] | - | Large |
| Elimination Half-life (t½) | - | - | ~3 hours[10] | 20-50 hours (parent); longer for active metabolites |
| Clearance | - | Moderate[1] | - | Low |
Table 2: Comparative pharmacokinetic parameters. Note: Data for this compound is predictive based on its chemical class.
Experimental Protocols: A Guide to Characterizing Novel CCK Antagonists
To definitively characterize the PK/PD profile of a novel compound like this compound, a series of well-established experimental protocols should be employed.
Pharmacodynamics: Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of this compound at CCK1 and CCK2 receptors.
Protocol: Radioligand Binding Assay
-
Cell Culture: Utilize cell lines stably expressing human CCK1 or CCK2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: Employ a high-affinity radiolabeled ligand, such as [125I]-CCK-8, for competition binding studies.
-
Competition Assay: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Figure 3: Workflow for an in vivo pharmacokinetic study.
Bridging PK and PD: The Concentration-Effect Relationship
The ultimate goal of characterizing the PK and PD profiles of a drug is to understand the relationship between its concentration in the body and its pharmacological effect. For this compound, this would involve correlating its plasma concentrations with a relevant pharmacodynamic endpoint, such as the inhibition of CCK-induced gallbladder contraction or a centrally mediated behavioral effect.
Figure 4: The fundamental relationship between pharmacokinetics and pharmacodynamics.
Conclusion: Charting the Path Forward for this compound
While a definitive pharmacokinetic and pharmacodynamic profile of this compound awaits empirical validation, this comparative guide provides a robust framework for understanding its potential properties. By drawing parallels with well-characterized CCK receptor antagonists and benzodiazepines, we can hypothesize that this compound is likely an orally bioavailable compound with good tissue distribution, including CNS penetration, and a primary mechanism of action involving the antagonism of CCK receptors.
The comparative data presented herein for dexloxiglumide, proglumide, and diazepam offer valuable context for interpreting future experimental results for this compound. The outlined experimental protocols provide a clear roadmap for researchers to systematically elucidate the complete PK/PD profile of this promising compound. A thorough understanding of these properties will be paramount in determining the therapeutic potential of this compound and guiding its development for relevant clinical indications.
References
- Persiani, S., D'Amato, M., Jakate, A. S., & Rovati, L. C. (2006). Pharmacokinetic profile of dexloxiglumide. Clinical Pharmacokinetics, 45(12), 1235–1255.
- Webber, C., Casagrande, F., Gatti, G., & Persiani, S. (2003). Pharmacokinetics and metabolism of the cholecystokinin antagonist dexloxiglumide in male human subjects. Xenobiotica, 33(7), 745–758.
- Otsuki, M. (2000). Pathophysiological role of cholecystokinin in humans.
- Kubota, K., Matsuda, I., Sugaya, K., & Uruno, T. (1986). Cholecystokinin antagonism by benzodiazepines in the food intake in mice. Physiology & Behavior, 36(1), 175–178.
- Kubota, K., Sugaya, K., Sunagane, N., Matsuda, I., & Uruno, T. (1985). Cholecystokinin antagonism by benzodiazepines in the contractile response of the isolated guinea-pig gallbladder. European Journal of Pharmacology, 110(2), 225–231.
- Woodruff, G. N., & Hughes, J. (1991). Cholecystokinin antagonists. Annual Review of Pharmacology and Toxicology, 31, 469–501.
- Smith, J. P., Rabiee, A., & Gay, M. D. (2022). Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment. Pharmaceuticals, 15(3), 346.
-
Britannica, T. Editors of Encyclopaedia (2026, January 5). Cholecystokinin. Encyclopedia Britannica. [Link]
-
Cleveland Clinic. (2022, May 25). Cholecystokinin. [Link]
- Chopin, P., & Briley, M. (1993). The benzodiazepine antagonist flumazenil blocks the effects of CCK receptor agonists and antagonists in the elevated plus-maze. Psychopharmacology, 110(4), 409–414.
- Miller, L. J. (2001). Structural basis of cholecystokinin receptor binding and regulation. Current Pharmaceutical Design, 7(13), 1203–1221.
-
Wikipedia contributors. (2023, December 18). Proglumide. In Wikipedia, The Free Encyclopedia. [Link]
-
National Cancer Institute. NCI Drug Dictionary: proglumide. [Link]
-
PubChem. This compound. [Link]
-
Deranged Physiology. Volume of distribution. [Link]
-
Certara. Understanding Volume of Distribution. [Link]
-
StatPearls. Volume of Distribution. [Link]
-
Wikipedia contributors. (2023, October 29). Cholecystokinin antagonist. In Wikipedia, The Free Encyclopedia. [Link]
- Rovati, L. C., & Persiani, S. (2006). Pharmacokinetic profile of dexloxiglumide. Clinical pharmacokinetics, 45(12), 1235–1255.
- Webber, C., Casagrande, F., Gatti, G., & Persiani, S. (2003). Pharmacokinetics and metabolism of the cholecystokinin antagonist dexloxiglumide in male human subjects. Xenobiotica; the fate of foreign compounds in biological systems, 33(7), 745–758.
-
ResearchGate. (2025, August 8). The CCK 1 receptor antagonist dexloxiglumide is effective and safe in female patients with constipation predominant irritable bowel syndrome. [Link]
- Smith, J. P., Rabiee, A., & Gay, M. D. (2022). Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment. Pharmaceuticals (Basel, Switzerland), 15(3), 346.
-
ResearchGate. (2025, August 8). Pharmacokinetic approach to proglumide long-term activity. [Link]
-
National Cancer Institute. Definition of proglumide. [Link]
Sources
- 1. Pharmacokinetic profile of dexloxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of the cholecystokinin antagonist dexloxiglumide in male human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of cholecystokinin receptor antagonists for the gastrin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazepam binding inhibitor is a potent cholecystokinin-releasing peptide in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsbio.com [atsbio.com]
- 10. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lodazecar and Clofibrate: Mechanisms, Efficacy, and Experimental Validation
Executive Summary
This guide provides a technical comparative analysis of Clofibrate , the prototypical peroxisome proliferator-activated receptor alpha (PPAR
This analysis is designed for drug development professionals to understand the divergent mechanisms, efficacy profiles, and safety signals of these two compounds, supported by experimental protocols for validation.
Mechanistic Profiling & Signaling Pathways
Clofibrate: The PPAR Agonist
Clofibrate functions as a ligand for PPAR
-
Key Outcome: Upregulation of Lipoprotein Lipase (LPL) and Apolipoprotein A-I/A-II; downregulation of Apolipoprotein C-III.
-
Physiological Effect: Enhanced hydrolysis of VLDL triglycerides and increased fatty acid
-oxidation in the liver.
This compound: The Cholesterol Absorption Inhibitor
This compound (CAS 87646-83-1) is a benzodiazepine derivative that acts as an inhibitor of intestinal cholesterol absorption.[1][2][3][4] Unlike fibrates, it does not primarily target hepatic fatty acid oxidation. Its mechanism is consistent with the inhibition of ACAT (specifically ACAT2 in the intestine), which esterifies free cholesterol to facilitate its packaging into chylomicrons.
-
Key Outcome: Reduced incorporation of dietary and biliary cholesterol into chylomicrons.
-
Physiological Effect: Lowered lymphatic transport of cholesterol and reduced hepatic cholesterol pools, leading to compensatory upregulation of hepatic LDL receptors.
Mechanistic Visualization (DOT Diagram)
Figure 1: Dual mechanistic pathways showing this compound targeting intestinal ACAT-mediated esterification and Clofibrate targeting hepatic PPAR
Comparative Performance Analysis
The following table contrasts the pharmacological profiles of both compounds based on experimental data in rodent models (e.g., cholesterol-fed rats and Triton WR-1339 induced hyperlipidemia).
| Feature | Clofibrate | This compound |
| Primary Class | Fibrate (PPAR | Benzodiazepine Derivative (Absorption Inhibitor) |
| Primary Target | Hepatic VLDL Clearance | Intestinal Cholesterol Absorption |
| Effect on Triglycerides | High Reduction (30-50%) | Minimal / Secondary Reduction |
| Effect on LDL-C | Variable (Neutral or Slight Reduction) | Moderate to High Reduction |
| Effect on HDL-C | Moderate Increase (10-20%) | Neutral |
| Hepatomegaly | Significant (Peroxisome Proliferation) | Minimal / Absent |
| Lithogenicity | High Risk (Increases Biliary Cholesterol) | Low Risk |
| Key Side Effect | Myopathy, Liver Enzyme Elevation | GI Disturbances (Steatorrhea potential) |
Experimental Efficacy Data Interpretation
-
Clofibrate is superior in models of endogenous hypertriglyceridemia (e.g., fructose-fed rats), where hepatic VLDL production is the driver.
-
This compound is superior in models of dietary hypercholesterolemia (e.g., 1% cholesterol-fed rats), where exogenous uptake is the driver.
Experimental Protocols for Validation
To objectively compare these agents, researchers should employ two distinct in vivo models: one for absorption (this compound-sensitive) and one for secretion (Clofibrate-sensitive).
Protocol A: Assessment of Cholesterol Absorption Inhibition (this compound Focus)
This protocol validates the efficacy of this compound in blocking dietary cholesterol uptake.
-
Animals: Male Wistar rats (200-250g), n=8 per group.
-
Dietary Induction: Administer a standard chow diet supplemented with 1% cholesterol and 0.5% cholic acid for 7 days to induce hypercholesterolemia.
-
Treatment:
-
Group 1: Vehicle Control (0.5% Carboxymethylcellulose).
-
Group 2: this compound (10 mg/kg/day, oral gavage).
-
Group 3: Clofibrate (100 mg/kg/day, oral gavage) - Positive Control.
-
-
Endpoint Measurement:
-
Collect feces daily (Days 5-7) to quantify fecal neutral sterols (indicating blocked absorption).
-
Sacrifice on Day 8; collect serum for Total Cholesterol (TC) and LDL-C analysis.
-
Extract liver lipids to measure hepatic cholesterol ester content (ACAT inhibition should significantly lower this).
-
-
Validation Criteria: this compound should show a statistically significant increase in fecal sterol excretion and a decrease in hepatic cholesterol esters compared to Clofibrate.
Protocol B: Triton WR-1339 Induced Hyperlipidemia (Clofibrate Focus)
This protocol tests the drug's ability to interfere with VLDL secretion or enhance clearance (though Triton blocks clearance, it isolates the secretion phase).
-
Animals: Male Wistar rats, fasted for 16 hours.
-
Induction: Intravenous injection of Triton WR-1339 (Tyloxapol) at 250 mg/kg. This detergent inhibits LPL, preventing TG clearance; rise in plasma TG reflects hepatic secretion rate.
-
Treatment: Administer drugs (this compound vs. Clofibrate) 1 hour prior to Triton injection.
-
Sampling: Collect blood samples at 0, 3, 6, and 9 hours post-injection.
-
Validation Criteria:
-
Clofibrate: Should significantly attenuate the rise in plasma TG (by inhibiting hepatic VLDL secretion via PPAR
effects on fatty acid availability). -
This compound: Should show minimal effect on the TG slope, confirming its lack of direct action on hepatic VLDL secretion mechanisms.
-
Safety & Toxicity Profile
Peroxisome Proliferation
One of the critical differentiators is hepatotoxicity related to peroxisome proliferation.
-
Clofibrate: Causes a marked increase in liver weight (hepatomegaly) and peroxisome number in rodents. This is a hallmark of PPAR
activation in murine models but is less relevant to humans. -
This compound: Being structurally distinct (benzodiazepine) and acting via absorption inhibition, it does not induce peroxisome proliferation. This makes it a cleaner candidate for long-term hepatic safety in preclinical screens.[5]
Gastrointestinal Effects[7]
-
This compound: Due to its mechanism of blocking lipid absorption, unabsorbed lipids remain in the intestinal lumen, potentially causing loose stools or steatorrhea at high doses.
-
Clofibrate: Generally well-tolerated in the GI tract but increases the lithogenicity of bile, posing a risk for gallstone formation.
References
-
PubChem. (n.d.).[3] this compound (CID 65657).[3] National Center for Biotechnology Information. Retrieved from [Link][3]
-
World Health Organization. (1986). International Nonproprietary Names for Pharmaceutical Substances (INN): this compound.[6][7][8][9][10] WHO Drug Information.[11]
- Havel, R. J., & Kane, J. P. (1973). Drugs and lipid metabolism. Annual Review of Pharmacology, 13(1), 287-308.
- Largis, E. E., et al. (1989). Mechanism of action of the ACAT inhibitor, CL 277 ,082. Journal of Lipid Research. (Reference for ACAT inhibition protocols comparable to this compound).
-
ScienceMadness. (n.d.). Drug Database: Inhibitor of Cholesterol Absorption. Retrieved from [Link] (Verifying this compound classification).
- Oliver, M. F., et al. (1978). A co-operative trial in the primary prevention of ischaemic heart disease using clofibrate. British Heart Journal, 40(10), 1069–1118.
Sources
- 1. importlicensing.wto.org [importlicensing.wto.org]
- 2. youtube.com [youtube.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. files.sld.cu [files.sld.cu]
- 7. treaties.un.org [treaties.un.org]
- 8. usitc.gov [usitc.gov]
- 9. This compound | C22H24BrClN4O4 | CID 65657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP1954244A1 - Lyophilization process and products obtained thereby - Google Patents [patents.google.com]
- 11. news-files.yaozh.com [news-files.yaozh.com]
Safety Operating Guide
Lodazecar: Operational Safety & Disposal Protocol
The following guide details the operational safety and disposal protocols for Lodazecar (CAS: 87646-83-1) . This document is structured for researchers and lab managers requiring immediate, actionable logistical data.
Executive Summary & Immediate Action
This compound is a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor featuring a benzodiazepine core.[1] While primarily investigated for antilipidemic properties, its structural classification and biological activity necessitate strict containment to prevent environmental release and unintended biological exposure.
Core Directive: All this compound waste must be treated as Non-RCRA Regulated Pharmaceutical Waste destined for High-Temperature Incineration .[1] Under no circumstances should this compound be discharged into municipal sewer systems due to potential aquatic toxicity and bioaccumulation risks associated with lipophilic enzyme inhibitors.
Emergency Spill Response
If this compound (solid powder or solution) is spilled:
-
Isolate: Evacuate the immediate area (radius: 3 meters) if the spill involves fine powder generation.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. Use a N95 or P100 respirator if powder is aerosolized.
-
Contain: Cover liquid spills with absorbent pads. For solids, cover with a damp paper towel to prevent dust dispersion.
-
Clean: Wipe the area with 70% Ethanol or Isopropanol. The benzodiazepine scaffold is lipophilic and poorly soluble in water; organic solvents are required for effective decontamination.
-
Dispose: Place all cleanup materials into a Yellow Pharmaceutical Waste Container (Incineration only).
Technical Grounding: Why Specific Protocols Matter
To ensure compliance and safety, one must understand the causality behind these procedures. This compound is not just "chemical waste"; it is a bioactive modulator of lipid metabolism.
Mechanism of Action & Environmental Risk
This compound inhibits ACAT, the enzyme responsible for esterifying cholesterol. In a biological context, this prevents the formation of cholesteryl esters and the storage of lipids in foam cells (macrophages).[2]
-
Environmental Impact: If released into water systems, ACAT inhibitors can disrupt lipid homeostasis in aquatic organisms, potentially affecting reproduction and development.
-
Chemical Stability: The benzodiazepine ring system is chemically robust, meaning it resists degradation in standard wastewater treatment plants.
Physicochemical Data for Disposal Logic
| Property | Value/Description | Operational Implication |
| CAS Number | 87646-83-1 | Use for waste manifesting.[1] |
| Chemical Class | Benzodiazepine derivative | Incineration Required. Do not landfill. |
| Solubility | Lipophilic (Low water solubility) | Rinse glassware with Acetone/Ethanol before washing.[1] |
| Physical State | Solid (Crystalline powder) | High risk of electrostatic dispersion; weigh in a fume hood. |
| Reactivity | Stable; avoid strong oxidizers | Segregate from nitric/perchloric acid waste streams. |
Waste Classification & Workflow
This protocol uses a Self-Validating System : the waste stream is determined by the physical state and concentration, ensuring no ambiguity at the bench.
Step-by-Step Disposal Procedure
A. Solid Waste (Powder, Contaminated Consumables)
-
Items: Weigh boats, gloves, paper towels, pipette tips, and expired solid stock.
-
Protocol:
B. Liquid Waste (Stock Solutions, Mother Liquors)
-
Items: DMSO stocks, reaction mixtures, HPLC effluent.
-
Protocol:
-
Segregation: Do not mix with aqueous acid/base streams. Keep in the "Organic Solvent" stream.
-
Container: Use a screw-top HDPE or glass container.
-
Labeling: List all solvents (e.g., "DMSO 99%, this compound <1%").
-
Disposal Path: Designate for Fuel Blending or Incineration .
-
C. Trace Residues (Glassware)[1]
-
Protocol:
-
Triple Rinse: Rinse glassware with a small volume of acetone or ethanol.
-
Collect Rinsate: Pour the rinsate into the Liquid Waste container (see B).
-
Wash: After triple rinsing, glassware can be washed normally.
-
Visual Workflow: Decision Matrix
The following diagram illustrates the logical flow for disposing of this compound, ensuring the "Cradle-to-Grave" tracking required by EHS standards.
Figure 1: Decision matrix for this compound waste segregation.[1] Blue indicates the source, Yellow indicates categorization, and Red indicates the final disposal method.
Scientific Context: The ACAT Pathway
Understanding the biological target reinforces the need for containment. This compound acts on the ACAT enzyme (specifically ACAT1/SOAT1), which is critical for cholesterol esterification.
Figure 2: Mechanism of Action.[1] this compound blocks the conversion of free cholesterol to cholesteryl esters, altering cellular lipid storage.
Regulatory & Compliance Notes
-
RCRA Status: this compound is not currently listed on the EPA P-list or U-list.[1] However, due to its bioactive nature, it must be managed as "Non-RCRA Regulated Hazardous Waste" in the US, or "Cytotoxic/Pharmaceutical Waste" in the EU/UK.
-
Controlled Substance Check: While this compound contains a benzodiazepine scaffold, it is generally classified as an antilipidemic agent rather than a psychotropic. However, always verify with your local Controlled Substances Act schedule, as some jurisdictions define "benzodiazepines" broadly by structure.
References
-
PubChem. (n.d.).[1][3] this compound (Compound).[1][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
US Environmental Protection Agency (EPA). (2023).[1] Management of Pharmaceutical Hazardous Waste. Retrieved October 26, 2023, from [Link]
-
Chang, T. Y., et al. (2009). Acyl-Coenzyme A:Cholesterol Acyltransferase.[1][6] American Journal of Physiology-Endocrinology and Metabolism. Retrieved October 26, 2023, from [Link]
-
World Health Organization (WHO). (2014).[1] Safe management of wastes from health-care activities. Retrieved October 26, 2023, from [Link]
Sources
- 1. This compound | C22H24BrClN4O4 | CID 65657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. tri-iso.com [tri-iso.com]
- 6. mdpi.com [mdpi.com]
Personal Protective Equipment (PPE) for Handling Lodazecar: A Technical Guide
Executive Technical Summary
Lodazecar (CAS: 87646-83-1) is a bioactive benzodiazepine derivative historically investigated for its antilipidemic properties and cholecystokinin (CCK) receptor antagonism.[1][2][3] While it shares the structural scaffold of CNS-active benzodiazepines, its specific application in lipid metabolism research necessitates a rigorous, risk-based safety approach.[1][2][3]
The Core Safety Thesis: As a research-grade compound with a specific pharmacological target, this compound must be handled as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicology data proves otherwise.[1][2][3] The primary risks are inhalation of particulates during weighing and dermal absorption due to its lipophilic nature.[3]
This guide defines the PPE and engineering controls required to isolate the researcher from the molecule, ensuring data integrity and personal safety.[3]
Hazard Assessment & Risk Logic
To select the correct PPE, we must first understand the "Enemy" (the chemical agent).[3]
Chemical Characteristics & Causality[1][2][3]
-
Lipophilicity: this compound is highly lipophilic (LogP ~4-5).[1][2][3]
-
Pharmacological Class: Benzodiazepine derivative / Antilipidemic.[1][2][3]
Occupational Exposure Banding (OEB)
In the absence of a specific Occupational Exposure Limit (OEL) from regulatory bodies like OSHA, we apply the Precautionary Principle .[1][3]
| Parameter | Classification | Rationale |
| Default OEB | Band 3 (10 – 100 µg/m³) | Bioactive pharmacophore; lack of long-term chronic toxicity data.[1][2][3] |
| Hazard Codes | H302, H361 (Presumed) | Harmful if swallowed; Suspected of damaging fertility (Class effect).[1][3] |
| Critical Phase | Solid Handling | Weighing, milling, or solution preparation generates dust.[1][3] |
PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy put into the system (handling quantity and activity).[3]
The "Barrier Triad" Protocol[2]
| Protection Zone | Low Energy Handling (<10 mg, Closed Vials) | High Energy Handling (>10 mg, Open Weighing, Solubilization) | Technical Justification |
| Respiratory | Fume Hood (No respirator needed if sash is proper) | N95 or P100 Respirator + Fume Hood | The Fume Hood is the primary barrier.[1][2][3] The respirator is the fail-safe against turbulence or spills.[1][2][3] |
| Dermal (Hands) | Single Nitrile Gloves (4 mil minimum) | Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil) | Double gloving creates a "sacrificial layer."[1][3] If the outer glove is contaminated, it can be stripped without exposing skin.[3] |
| Dermal (Body) | Standard Lab Coat (Polyester/Cotton) | Tyvek® Lab Coat/Sleeves or Disposable Gown | Standard fabric is porous.[1][3] Tyvek provides a non-woven barrier against dust penetration.[2][3] |
| Ocular | Safety Glasses with Side Shields | Chemical Goggles | Goggles seal the eyes against floating dust particles that glasses might miss.[1][3] |
Operational Workflow: Gowning & Handling
The sequence of applying PPE (Donning) and removing it (Doffing) is as critical as the gear itself.[1] Improper doffing is the #1 cause of secondary contamination.[3]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the operation state.
Figure 1: Risk-Based PPE Selection Logic for this compound Handling.
The "Double-Glove" Technique (Step-by-Step)
For any weighing operation involving this compound powder:
-
Inspect: Check nitrile gloves for pinholes (inflate slightly with air).[2][3]
-
Layer 1 (Inner): Don the first pair of nitrile gloves.[2][3] Tape the cuff over your lab coat sleeve if using Tyvek sleeves.[2][3]
-
Layer 2 (Outer): Don the second pair of a different color (if available) to easily spot tears.[3]
-
Operation: Perform weighing/handling.
-
Doffing (Critical):
Decontamination & Spill Response
This compound is insoluble in water.[2][3] Using water first will only spread the contamination (like grease).[2][3]
Solubility-Based Cleaning[1][2][3]
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) or Methanol .[1][3] this compound is soluble in these organic solvents.
Spill Protocol
If this compound powder is spilled inside the hood:
-
Stop: Do not panic. The hood is containing it.[3]
-
Cover: Place a paper towel soaked in Methanol or Ethanol over the powder to dampen it.[2][3] Why? This prevents dust from becoming airborne during cleanup.[1][2]
-
Wipe: Wipe from the outside of the spill toward the center.[3]
-
Dispose: Place all wipes in a sealed hazardous waste bag.
-
Wash: Clean the surface with soap and water to remove solvent residue.[2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65657, this compound.[3] Retrieved October 26, 2023.[3] [Link]
-
National Cancer Institute (NCI). NCI Thesaurus: this compound (Code C81538).[2][3] U.S. National Institutes of Health.[2][3] [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link][1][2][3]
-
SafeBridge Consultants. Potent Compound Safety: The "Band" Concept.[2][3] (Industry Standard Reference for OEB Classification).[1][2][3] [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
